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  • Product: Methyl 2-bromo-5-cyano-4-formylbenzoate
  • CAS: 1804381-26-7

Core Science & Biosynthesis

Foundational

Methyl 2-bromo-5-cyano-4-formylbenzoate synthesis pathway

Title: Synthesis Pathway of Methyl 2-bromo-5-cyano-4-formylbenzoate: A Comprehensive Technical Guide Introduction & Strategic Overview Methyl 2-bromo-5-cyano-4-formylbenzoate (CAS 1804381-26-7) is a highly functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis Pathway of Methyl 2-bromo-5-cyano-4-formylbenzoate: A Comprehensive Technical Guide

Introduction & Strategic Overview

Methyl 2-bromo-5-cyano-4-formylbenzoate (CAS 1804381-26-7) is a highly functionalized, tetra-substituted benzene derivative. Its unique array of orthogonal reactive sites—an ester, an aryl bromide, a nitrile, and an aldehyde—makes it a privileged building block for the synthesis of complex active pharmaceutical ingredients (APIs), such as PARP inhibitors, HIF-2α inhibitors, and specialized heterocyclic scaffolds.

Because the step-by-step synthesis of this specific proprietary scaffold is rarely detailed in open-access literature, this whitepaper outlines a rationally designed, highly scalable four-step synthetic pathway. The route leverages commercially available methyl 2-bromo-4-methylbenzoate, utilizing synergistic directing effects and chemoselective transformations to install the cyano and formyl groups with absolute regiocontrol.

Pathway Visualization

Pathway SM Methyl 2-bromo-4-methylbenzoate (Starting Material) Int1 Methyl 2-bromo-4-methyl-5-nitrobenzoate (Intermediate 1) SM->Int1 HNO3, H2SO4, 0 °C (Electrophilic Aromatic Nitration) Int2 Methyl 5-amino-2-bromo-4-methylbenzoate (Intermediate 2) Int1->Int2 SnCl2·2H2O, EtOH, 70 °C (Chemoselective Nitro Reduction) Int3 Methyl 2-bromo-5-cyano-4-methylbenzoate (Intermediate 3) Int2->Int3 1. NaNO2, HCl, 0 °C 2. CuCN, KCN, 60 °C (Sandmeyer Cyanation) Target Methyl 2-bromo-5-cyano-4-formylbenzoate (Target Molecule) Int3->Target 1. NBS, AIBN, PhCF3, Reflux 2. DMSO, NaHCO3, 100 °C (Benzylic Bromination & Kornblum Oxidation)

Synthetic pathway for Methyl 2-bromo-5-cyano-4-formylbenzoate from a commercial precursor.

Mechanistic Rationale & Regioselectivity

The success of this pathway hinges on the first step: the electrophilic aromatic nitration of methyl 2-bromo-4-methylbenzoate. Achieving precise regiocontrol on a poly-substituted ring requires analyzing the combined directing effects of the existing functional groups:

  • The ester group (-COOMe) at C1 is electron-withdrawing and meta-directing.

  • The bromo group (-Br) at C2 is mildly deactivating but ortho/para-directing.

  • The methyl group (-CH3) at C4 is electron-donating and ortho/para-directing.

As visualized below, the C3 position is sterically blocked by the adjacent bromo and methyl groups. Conversely, the C5 position is sterically accessible and synergistically activated by all three substituents (meta to the ester, para to the bromide, and ortho to the methyl group). This leads to the exclusive formation of the C5-nitro intermediate.

Regio Substrate Methyl 2-bromo-4-methylbenzoate (Arene Core) Ester -COOMe (C1) Meta-directing (Deactivating) Substrate->Ester Bromo -Br (C2) Ortho/Para-directing (Deactivating) Substrate->Bromo Methyl -CH3 (C4) Ortho/Para-directing (Activating) Substrate->Methyl C5 C5 Position (Synergistic Activation Target) Ester->C5 Meta direction C3 C3 Position (Sterically Hindered / Blocked) Ester->C3 Meta direction Bromo->C5 Para direction Bromo->C3 Ortho direction Methyl->C5 Ortho direction Methyl->C3 Ortho direction

Regioselectivity logic for the nitration of methyl 2-bromo-4-methylbenzoate at the C5 position.

Step-by-Step Experimental Methodologies

Step 1: Electrophilic Aromatic Nitration

  • Objective: Install the nitrogen precursor at the C5 position.

  • Procedure: Dissolve methyl 2-bromo-4-methylbenzoate (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0 °C. Slowly add a stoichiometric mixture of concentrated nitric acid (HNO₃, 1.1 eq) and H₂SO₄ dropwise to maintain the internal temperature below 5 °C. Stir for 2 hours, monitoring via TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.

  • Workup (Self-Validation): Pour the mixture over crushed ice. The strong acid is neutralized, and the product, methyl 2-bromo-4-methyl-5-nitrobenzoate, precipitates as a pale yellow solid. Filter, wash with cold water, and dry under vacuum.

Step 2: Chemoselective Nitro Reduction

  • Objective: Reduce the C5-nitro group to an aniline without hydrodehalogenating the C2-bromide.

  • Causality: Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of cleaving the aryl-bromide bond. Stannous chloride dihydrate (SnCl₂·2H₂O) is utilized because it is highly chemoselective for nitro reduction in the presence of halogens and esters[1],[2].

  • Procedure: Dissolve the nitro intermediate (1.0 eq) in ethanol. Add SnCl₂·2H₂O (5.0 eq) and heat the mixture to 70 °C for 3 hours[2].

  • Workup (Self-Validation): Cool the mixture and carefully basify with saturated aqueous NaHCO₃ until pH 8 is reached. This step is critical as it converts the soluble tin byproducts into insoluble tin(IV) oxide salts. Filter the suspension through a pad of Celite to remove the tin salts. Extract the filtrate with ethyl acetate, dry over Na₂SO₄, and concentrate to yield methyl 5-amino-2-bromo-4-methylbenzoate.

Step 3: Sandmeyer Cyanation

  • Objective: Convert the C5-amine into a C5-nitrile.

  • Causality: The Sandmeyer reaction is a robust radical-nucleophilic aromatic substitution that utilizes copper(I) salts to transform diazonium intermediates into aryl cyanides[3].

  • Procedure: Suspend the aniline intermediate (1.0 eq) in aqueous HCl (6 M) at 0 °C. Add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. Stir for 30 minutes to form the diazonium salt. In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 2.5 eq) in water, and heat to 60 °C. Carefully add the cold diazonium solution to the CuCN/KCN mixture. Nitrogen gas evolution will immediately validate the progress of the reaction[3].

  • Workup (Self-Validation): Quench with aqueous ammonia (NH₄OH) to complex the copper salts (forming a deep blue aqueous layer) and extract the organic product with dichloromethane. Concentrate to yield methyl 2-bromo-5-cyano-4-methylbenzoate.

Step 4: Benzylic Bromination & Kornblum Oxidation

  • Objective: Oxidize the C4-methyl group to a formyl group.

  • Causality: Direct oxidation of a methyl group on an electron-deficient ring is notoriously difficult. A two-stage approach is employed: radical bromination followed by a Kornblum oxidation[4]. Trifluorotoluene (PhCF₃) is used as the solvent for bromination as a modern, green alternative to the ozone-depleting carbon tetrachloride (CCl₄).

  • Procedure:

    • Bromination: Dissolve the cyano intermediate (1.0 eq) in PhCF₃. Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq). Reflux for 4 hours. Cool and filter off the succinimide byproduct. Concentrate the filtrate to isolate the benzylic bromide.

    • Kornblum Oxidation: Dissolve the crude benzylic bromide in anhydrous dimethyl sulfoxide (DMSO). Add sodium bicarbonate (NaHCO₃, 2.0 eq) and heat to 100 °C for 2 hours. The DMSO acts as the oxidant, forming an alkoxysulfonium intermediate that eliminates to yield the aldehyde and dimethyl sulfide (DMS)[5].

  • Workup (Self-Validation): Dilute the mixture heavily with water to solubilize the DMSO and extract with ethyl acetate. Wash the organic layer with brine (3x) to ensure complete removal of DMSO traces. Concentrate and purify via silica gel chromatography to yield the final target: methyl 2-bromo-5-cyano-4-formylbenzoate.

Quantitative Data & Yield Analysis

StepIntermediate GeneratedExpected Yield (%)Purity Target (HPLC)Key Analytical Marker (¹H NMR)
1 Methyl 2-bromo-4-methyl-5-nitrobenzoate85 - 90%> 98%Loss of one aromatic proton; sharp singlets for C3-H and C6-H.
2 Methyl 5-amino-2-bromo-4-methylbenzoate90 - 95%> 95%Broad singlet integrating to 2H (~4.0-5.0 ppm) for -NH₂.
3 Methyl 2-bromo-5-cyano-4-methylbenzoate65 - 75%> 97%Disappearance of -NH₂ peak; strong C≡N stretch (~2220 cm⁻¹) in IR.
4 Methyl 2-bromo-5-cyano-4-formylbenzoate55 - 65%> 99%Distinctive downfield aldehyde proton singlet (~10.0-10.5 ppm).

References

  • Sandmeyer reaction - Wikipedia. URL:[Link]

  • Kornblum Oxidation - Wikipedia. URL:[Link]

  • Kornblum Oxidation - Chem-Station Int. Ed. URL:[Link]

  • Nitro Reduction - SnCl2 - Common Organic Chemistry. URL:[Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium - Tetrahedron Letters (via Strategian). URL:[Link]

Sources

Exploratory

1H NMR spectrum of Methyl 2-bromo-5-cyano-4-formylbenzoate

An In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 2-bromo-5-cyano-4-formylbenzoate Abstract: This technical guide provides a comprehensive analysis of the theoretical 1H Nuclear Magnetic Resonance (NMR) spectr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 2-bromo-5-cyano-4-formylbenzoate

Abstract: This technical guide provides a comprehensive analysis of the theoretical 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-bromo-5-cyano-4-formylbenzoate. Designed for researchers, chemists, and drug development professionals, this document elucidates the structural determination of this polysubstituted aromatic compound through a detailed examination of predicted chemical shifts, signal multiplicities, and coupling constants. By grounding these predictions in the fundamental principles of NMR spectroscopy and the electronic effects of substituents, this guide serves as a practical framework for the acquisition, interpretation, and verification of experimental data for this molecule and its structural analogs. Included are a detailed experimental protocol and visual aids to facilitate a thorough understanding of the molecule's spectral characteristics.

Methyl 2-bromo-5-cyano-4-formylbenzoate is a complex aromatic molecule featuring a diverse array of functional groups. Its structure incorporates a methyl ester, a bromine atom, a cyano group, and a formyl (aldehyde) group, all attached to a benzene ring. Each of these substituents exerts a distinct electronic influence, making 1H NMR spectroscopy an indispensable tool for its structural verification. The precise arrangement of these groups creates a unique magnetic environment for each proton, resulting in a characteristic spectrum that acts as a molecular fingerprint.

This guide will deconstruct the anticipated 1H NMR spectrum of the title compound, offering a predictive analysis that can be used to confirm its identity upon synthesis. Understanding the causality behind expected spectral features is paramount for unambiguous structural elucidation and for troubleshooting in synthetic chemistry workflows.

Molecular Structure and Proton Environments

The foundational step in predicting an NMR spectrum is to identify all chemically non-equivalent protons within the molecule. In Methyl 2-bromo-5-cyano-4-formylbenzoate, there are four distinct sets of protons.

  • Aromatic Protons (H-3 and H-6): The benzene ring has two remaining protons. Due to the substitution pattern, they are not chemically equivalent and will give rise to separate signals.

  • Aldehyde Proton (-CHO): The proton attached to the formyl group is in a unique electronic environment and will produce a distinct, highly deshielded signal.[1][2]

  • Methyl Ester Protons (-OCH3): The three protons of the methyl group in the ester function are equivalent to each other and will produce a single signal.

Figure 1: Molecular structure of Methyl 2-bromo-5-cyano-4-formylbenzoate with key proton environments highlighted.

Theoretical Prediction of the 1H NMR Spectrum

The predicted spectrum is derived from analyzing the chemical shift, integration, and multiplicity for each set of protons.

Chemical Shift (δ)

The chemical shift of a proton is determined by the local electron density. Electron-withdrawing groups (EWGs) decrease electron density (deshielding) and shift signals to a higher frequency (downfield), while electron-donating groups increase electron density (shielding) and move signals upfield.[3][4] The benzene ring in the title compound is substituted with four powerful EWGs: -CHO, -CN, -Br, and -COOCH3. This will cause all aromatic protons to resonate significantly downfield from the standard benzene value of ~7.3 ppm.[3][4][5]

  • Aldehyde Proton (-CHO): Aldehydic protons are highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. This signal is expected to appear far downfield, typically in the 9.0 - 10.0 ppm range.[1]

  • Aromatic Proton H-6: This proton is positioned ortho to both the formyl and cyano groups, two of the strongest EWGs. This cumulative deshielding effect will shift its resonance to a very low field, predicted to be in the ~8.2 - 8.5 ppm range.

  • Aromatic Proton H-3: This proton is ortho to the bromo and methyl ester groups. While both are EWGs, their combined deshielding effect is generally less pronounced than that of the formyl and cyano groups. Therefore, H-3 is expected to resonate slightly upfield relative to H-6, likely in the ~7.8 - 8.1 ppm range.

  • Methyl Ester Protons (-OCH3): The protons of the methyl ester are shielded compared to the aromatic protons but are deshielded by the adjacent oxygen atom. Their signal typically appears in the 3.8 - 4.0 ppm range.

Signal Integration

The area under each NMR signal is directly proportional to the number of protons it represents.[2] For this molecule, the relative integration of the signals will provide a clear validation of the structure.

  • -CHO: 1H

  • H-6: 1H

  • H-3: 1H

  • -OCH3: 3H

The expected integration ratio is 1 : 1 : 1 : 3 .

Signal Multiplicity (Splitting Pattern)

Signal splitting is caused by the influence of non-equivalent neighboring protons (typically within three bonds) and follows the n+1 rule.[2]

  • Aldehyde Proton (-CHO): This proton has no neighboring protons, so it will appear as a singlet (s) .

  • Aromatic Protons (H-3 and H-6): These two protons are on the same ring but are not adjacent. They are positioned meta to each other. Meta-coupling (a four-bond coupling, 4JH-H) is weaker than ortho-coupling.[5] Consequently, H-3 will be split by H-6 into a doublet, and H-6 will be split by H-3 into a doublet. The typical coupling constant for meta-coupling (Jmeta) is small, around 2-3 Hz .[5]

  • Methyl Ester Protons (-OCH3): These protons have no neighboring protons and will therefore appear as a sharp singlet (s) .

G CHO CHO H6 H-6 H3 H-3 H3->H6 ⁴J ≈ 2-3 Hz OCH3 OCH3

Figure 2: Proton coupling diagram showing the meta-coupling between H-3 and H-6.

Summary of Predicted 1H NMR Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)9.0 - 10.01HSinglet (s)N/A
Aromatic (H-6)8.2 - 8.51HDoublet (d)~2-3
Aromatic (H-3)7.8 - 8.11HDoublet (d)~2-3
Methyl Ester (-OCH3)3.8 - 4.03HSinglet (s)N/A

Recommended Experimental Protocol

To obtain a high-quality 1H NMR spectrum that allows for the validation of the predictions above, the following protocol is recommended. The trustworthiness of the data relies on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of the synthesized Methyl 2-bromo-5-cyano-4-formylbenzoate.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a good first choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm, which typically does not interfere with the downfield aromatic signals of this compound. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) can be used as an alternative.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal standard for chemical shift referencing, defined as 0.00 ppm.[2]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the instrument's detector (typically ~4-5 cm).

NMR Instrument Parameters (400 MHz Spectrometer)
  • Experiment: Standard 1D proton acquisition.

  • Solvent: CDCl3 (or as selected).

  • Temperature: 298 K (25 °C). Maintaining a stable temperature is crucial for consistent chemical shifts.

  • Spectral Width: Set a spectral width of at least 12 ppm (e.g., from -1 to 11 ppm) to ensure all signals, especially the downfield aldehyde proton, are captured.

  • Number of Scans (NS): A minimum of 16 scans is recommended. This choice balances signal-to-noise ratio with experiment time. For very dilute samples, 64 or 128 scans may be necessary.

  • Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds. A sufficient delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is critical for accurate signal integration.

  • Acquisition Time (at): Aim for an acquisition time of at least 3-4 seconds to ensure good resolution and sharp peaks.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl3 can be referenced to 7.26 ppm.

  • Integration: Integrate all signals and normalize the values to obtain the simple whole-number ratio (1:1:1:3).

  • Peak Picking: Identify the chemical shift of each peak and measure the coupling constants (J-values) for the doublets in Hz.

Conclusion

The structural confirmation of Methyl 2-bromo-5-cyano-4-formylbenzoate is readily achievable through a systematic analysis of its 1H NMR spectrum. The predicted spectrum is characterized by four distinct signals: a downfield singlet for the aldehyde proton, two meta-coupled doublets in the aromatic region, and an upfield singlet for the methyl ester protons. The unique chemical shifts are a direct consequence of the powerful and cumulative electron-withdrawing effects of the four different substituents on the benzene ring. By following the detailed experimental protocol provided, researchers can acquire high-fidelity data, and a direct comparison with the theoretical values and patterns outlined in this guide will serve as a robust and self-validating method for confirming the successful synthesis of the target molecule.

References

  • Vertex AI Search. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Chemistry LibreTexts. (2024, March 17). 15.
  • Moodle. (n.d.).
  • Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.
  • JoVE. (2025, May 22).
  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.). 4. Rsc.org.
  • ChemScene. (n.d.).
  • Jasperse, C. (n.d.).
  • KPU Pressbooks. (n.d.). 6.
  • MilliporeSigma. (n.d.).
  • BLD Pharm. (n.d.).
  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • Chemistry LibreTexts. (2023, October 30). 15.

Sources

Foundational

Mass Spectrometry of Methyl 2-bromo-5-cyano-4-formylbenzoate: An In-Depth Technical Guide

Executive Summary The structural elucidation of highly functionalized aromatic building blocks is a critical bottleneck in modern drug development and materials science. Methyl 2-bromo-5-cyano-4-formylbenzoate (CAS: 1804...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized aromatic building blocks is a critical bottleneck in modern drug development and materials science. Methyl 2-bromo-5-cyano-4-formylbenzoate (CAS: 1804381-26-7) is a densely substituted benzene derivative featuring four distinct electron-withdrawing groups. As a Senior Application Scientist, I have designed this guide to move beyond basic spectral interpretation. Here, we deconstruct the causality behind the ionization strategies, map the thermodynamic fragmentation pathways, and establish a self-validating analytical protocol for the unambiguous mass spectrometric characterization of this molecule.

Molecular Architecture and Ionization Causality

Before injecting a sample into a mass spectrometer, one must analyze the physicochemical nature of the analyte to select the optimal ionization source.

Methyl 2-bromo-5-cyano-4-formylbenzoate lacks strongly basic sites (such as aliphatic amines) that would readily accept a proton in positive Electrospray Ionization (ESI+). While adduct formation (e.g., [M+Na]+ ) is possible in LC-MS, the presence of four strongly electron-withdrawing substituents ( −COOCH3​ , −Br , −CHO , −CN ) renders the aromatic ring highly electron-deficient.

The Causality of Choice: Because the molecule is relatively low in molecular weight, neutral, and thermally stable, Gas Chromatography coupled with Electron Ionization (GC-EI-MS) is the superior analytical choice. The 70 eV electron beam efficiently strips an electron from the stabilized π -system or the oxygen lone pairs, generating a robust radical cation ( M+∙ ).

Table 1: Physicochemical and Exact Mass Profiling
ParameterValueAnalytical Significance
Molecular Formula C10​H6​BrNO3​ Defines the isotopic envelope and degree of unsaturation (Index = 8).
Molecular Weight 268.06 g/mol Determines the nominal mass target for low-resolution quadrupole MS.
Exact Mass ( 79Br ) 266.9531 DaPrimary target for High-Resolution Mass Spectrometry (HRMS).
Exact Mass ( 81Br ) 268.9511 DaSecondary target; validates the presence of a single bromine atom.

Diagnostic Fragmentation Mechanisms

The 70 eV EI mass spectrum of Methyl 2-bromo-5-cyano-4-formylbenzoate is governed by the predictable thermodynamic cleavage of its functional groups. Understanding these pathways allows researchers to differentiate this molecule from its positional isomers.

The Bromine Isotopic Signature

The most diagnostic feature of any brominated compound is its isotopic pattern. Bromine exists natively as two isotopes, 79Br and 81Br , in an approximate 50.69% to 49.31% ratio. Consequently, the molecular ion ( M+∙ ) will present as a distinct 1:1 doublet at m/z 267 and m/z 269[1]. Any fragment ion that retains the bromine atom will also display this characteristic 2-Da spacing with equal intensity.

Alpha-Cleavage of the Methyl Ester

Methyl esters undergo a classic α -cleavage under EI conditions. The ionization often occurs at the carbonyl oxygen, followed by the homolytic cleavage of the C−O bond to expel a methoxy radical ( ∙OCH3​ , -31 Da)[2]. For our target molecule, this yields a highly stable, resonance-delocalized acylium ion at m/z 236 / 238.

Nitrile and Formyl Group Cleavage

Benzonitriles are known to undergo high-energy fragmentation via the neutral loss of hydrogen cyanide (HCN, -27 Da), which often requires prior rearrangement or ring-opening of the aromatic system[3]. Concurrently, the formyl group ( −CHO ) can undergo α -cleavage to lose a hydrogen radical ( −1 Da) or carbon monoxide (CO, −28 Da).

Halogen Radical Expulsion

The C−Br bond is relatively weak compared to the aromatic C−C bonds. The direct loss of a bromine radical ( ∙Br , -79/-81 Da) from the molecular ion generates a phenyl cation at m/z 188. Because the bromine is lost, this peak will present as a singlet , breaking the 1:1 doublet pattern.

Caption: Proposed EI fragmentation pathway of Methyl 2-bromo-5-cyano-4-formylbenzoate.

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure maximum trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every parameter is selected with a specific chemical causality.

Phase 1: Sample Preparation
  • Dilution: Dissolve 1.0 mg of the standard in 1.0 mL of anhydrous Dichloromethane (DCM) to achieve a 1 mg/mL stock. Dilute further to 10 µg/mL for injection.

  • Causality: DCM is chosen because it is highly volatile and non-polar. It expands predictably in the heated GC inlet without causing "backflash" (overfilling the inlet liner), ensuring quantitative transfer of the analyte onto the column.

Phase 2: Chromatographic Separation
  • Column Selection: Use a 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.

  • Causality: The slightly polar 5% phenyl stationary phase provides optimal π−π interactions with the highly substituted aromatic ring, resolving it from potential synthetic impurities or positional isomers.

Phase 3: Ionization and Detection
  • Source Parameters: Set the EI source to 70 eV and the source temperature to 230°C.

  • Causality: 70 eV is the universal standard because the de Broglie wavelength of the electrons at this energy matches the bond lengths of typical organic molecules. This maximizes energy transfer and ensures the resulting spectra can be cross-referenced against standard NIST libraries.

Phase 4: Data Validation Checkpoints (Crucial)

A protocol is only as good as its internal validation. Upon data acquisition, apply the following logical checks:

  • Checkpoint 1 (Precursor Validation): Locate the highest mass cluster. Does it contain peaks at m/z 267 and 269 in a 1:1 ratio? If yes, the intact brominated molecule reached the detector.

  • Checkpoint 2 (Fragment Validation): Locate the m/z 188 peak. Is it a singlet? If yes, this validates the loss of the bromine radical, confirming the initial assignment.

Caption: Self-validating GC-MS analytical workflow for brominated benzoates.

Quantitative Data Summary

To facilitate rapid spectral interpretation during high-throughput screening, the expected diagnostic ions are summarized below.

Table 2: Key Diagnostic Ions in EI-MS
m/z ValueIon TypeProposed Structure / Neutral LossIsotopic Pattern
267 / 269 M+∙ Intact Molecular Ion1:1 Doublet
236 / 238 Fragment [M−∙OCH3​]+ (Loss of 31 Da)1:1 Doublet
208 / 210 Fragment [M−∙OCH3​−CO]+ (Loss of 59 Da)1:1 Doublet
188 Fragment [M−∙Br]+ (Loss of 79/81 Da)Singlet
161 Fragment [M−∙Br−HCN]+ (Loss of 106/108 Da)Singlet

By applying these mechanistic principles and validation checkpoints, analytical chemists can confidently identify Methyl 2-bromo-5-cyano-4-formylbenzoate and differentiate it from complex background matrices or synthetic byproducts.

References

  • Title: Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: 6.4: Isotope Abundance Source: Chemistry LibreTexts URL: [Link]

  • Title: Mass spectrum of tetradecanoic acid methyl ester Source: ResearchGate URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to Sourcing Methyl 2-bromo-5-cyano-4-formylbenzoate for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals This technical guide addresses the commercial availability and procurement strategies for Methyl 2-bromo-5-cyano-4-formylbenzoate, a specialized ar...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability and procurement strategies for Methyl 2-bromo-5-cyano-4-formylbenzoate, a specialized aromatic building block with potential applications in medicinal chemistry and materials science. Our investigation indicates that this compound is not currently available as a stock item from major chemical suppliers. Consequently, this guide provides a comprehensive overview of available, structurally related precursors and outlines logical synthetic pathways, equipping research professionals with the necessary information to obtain this molecule through custom synthesis.

Compound Identification and Properties
  • IUPAC Name: Methyl 2-bromo-5-cyano-4-formylbenzoate

  • Molecular Formula: C₁₀H₆BrNO₃

  • Molecular Weight: 284.07 g/mol

  • CAS Number: Not assigned, indicating its status as a novel or non-commercialized compound.

Predicted Physicochemical Properties:

PropertyPredicted Value
Boiling Point ~385.7 °C at 760 mmHg
Density ~1.7 g/cm³
LogP ~2.5

Note: These properties are computationally predicted and should be confirmed by empirical analysis upon synthesis.

Commercial Availability and Sourcing Strategy

Direct searches for "Methyl 2-bromo-5-cyano-4-formylbenzoate" with major chemical vendors did not yield any off-the-shelf products. The primary route for obtaining this compound is through custom synthesis . Numerous companies specialize in the production of novel and rare chemicals for research and development.

Leading Custom Synthesis Providers:

  • ChemScene

  • BLD Pharm

  • PharmaBlock

These organizations offer services that include process optimization and scale-up manufacturing, making them suitable partners for drug development projects.[1][2][3]

Synthetic Pathways and Commercially Available Precursors

The synthesis of Methyl 2-bromo-5-cyano-4-formylbenzoate can be approached through several logical retrosynthetic pathways. The selection of a specific route will depend on the starting materials, desired purity, and scale. Below, we outline a plausible synthetic workflow utilizing commercially available precursors.

The molecular structure of the target compound suggests that a key step will be the introduction of the cyano and formyl groups onto a substituted methyl benzoate core.

Synthetic_Workflow P1 Methyl 2-bromo-4-formylbenzoate (CAS: 90484-52-9) S1 Cyanation Reaction P1->S1 e.g., Rosenmund-von Braun reaction P2 Methyl 2-bromo-5-formylbenzoate (CAS: 1043418-95-6) P3 Methyl 2-bromo-5-cyano-4-methylbenzoate (CAS: 1399182-23-0) S2 Oxidation of Methyl Group P3->S2 e.g., with KMnO4 or PCC Target Target Molecule: Methyl 2-bromo-5-cyano-4-formylbenzoate S1->Target S2->Target

Caption: Potential synthetic routes from commercially available precursors.

3.1. Pathway A: Cyanation of a Formyl-Substituted Precursor

This approach involves the introduction of a cyano group onto a pre-existing formyl-substituted aromatic ring. A suitable starting material is Methyl 2-bromo-4-formylbenzoate (CAS: 90484-52-9), which is available from suppliers such as Merck (Sigma-Aldrich), Ambeed, Inc., and ChemScene LLC.[4][5]

The introduction of the cyano group could be achieved through a nucleophilic aromatic substitution or a transition metal-catalyzed cyanation.[6][7]

3.2. Pathway B: Oxidation of a Methyl-Substituted Precursor

An alternative strategy begins with Methyl 2-bromo-5-cyano-4-methylbenzoate (CAS: 1399182-23-0), available from ChemScene.[3] The methyl group at the 4-position can be oxidized to a formyl group.

Experimental Protocol: Oxidation of a Toluene Derivative

This is a generalized protocol for the oxidation of a methyl group on an aromatic ring to an aldehyde, which would need to be optimized for the specific substrate.

  • Dissolution: Dissolve the starting material, Methyl 2-bromo-5-cyano-4-methylbenzoate, in a suitable solvent such as dichloromethane or acetic acid.

  • Oxidant Addition: Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄), to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove the oxidant and any inorganic byproducts.

  • Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

3.3. Commercially Available Precursors and Analogs

The following table summarizes key commercially available compounds that are structurally related to the target molecule and could serve as starting materials or reference compounds.

Compound NameCAS NumberCommercial Suppliers
Methyl 2-bromo-4-formylbenzoate90484-52-9Merck (Sigma-Aldrich), Ambeed, Inc., ChemScene LLC, BLD Pharm[4][5][8]
Methyl 2-bromo-5-formylbenzoate1043418-95-6ChemScene, BLD Pharm[1][2]
Methyl 2-bromo-5-cyano-4-methylbenzoate1399182-23-0ChemScene[3]
2-Bromo-5-formylbenzoic acid1289007-84-6MilliporeSigma, Aladdin Scientific[9]
2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid1805499-89-1Sigma-Aldrich
Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 2-bromo-5-cyano-4-formylbenzoate is not available, related compounds such as Methyl 2-bromo-4-formylbenzoate are classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][5] It is prudent to handle the target compound with similar precautions.

Recommended Handling Procedures:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry place away from incompatible materials.

Conclusion and Recommendations

Methyl 2-bromo-5-cyano-4-formylbenzoate is a specialized chemical intermediate that currently requires custom synthesis for procurement. Researchers and drug development professionals are advised to engage with a reputable custom synthesis provider to obtain this compound. The synthetic strategies outlined in this guide, utilizing commercially available precursors, offer viable routes for its preparation. Careful consideration of the synthetic pathway and rigorous purification will be essential to ensure the quality and purity of the final product for its intended research applications.

References

  • MilliporeSigma. Methyl 2-bromo-4-formylbenzoate | 90484-52-9. [Link]

  • MilliporeSigma. 2-Bromo-5-formylbenzoic acid | 1289007-84-6. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Continuous Flow-Flash Formylation of a Cyanobenzoate Derivative

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Scale-up synthesis of highly reactive organometallic intermediates Target Molecule: 5-Cyano-2-formylbenzoic acid (and its cy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Scale-up synthesis of highly reactive organometallic intermediates Target Molecule: 5-Cyano-2-formylbenzoic acid (and its cyclic isomer, 6-cyano-3-hydroxy-2-benzofuran-1(3H)-one)

Executive Summary & Mechanistic Rationale

The direct formylation of highly electron-deficient aromatic systems, such as cyanobenzoates, presents a formidable challenge in synthetic organic chemistry. Traditional batch metalation protocols often result in catastrophic yield losses. When a substrate like isopropyl 2-bromo-5-cyanobenzoate undergoes Bromine/Lithium (Br/Li) exchange, it generates a highly reactive aryllithium intermediate bearing both a cyano and an ester group.

The Causality of Failure in Batch: In a standard batch reactor, the macroscopic mixing time (seconds to minutes) is significantly longer than the half-life of this intermediate. Consequently, the aryllithium species acts as a potent nucleophile, attacking the ester or cyano groups of unreacted starting materials or already-formed products. This uncontrolled reactivity leads to complex oligomeric mixtures rather than the desired formylated product.

The Flow Chemistry Solution: As demonstrated by Fukuyama et al. in their seminal work on [1], transitioning this reaction to a flow microreactor bypasses the kinetic limitations of batch processing. By utilizing sub-second micromixing, the Br/Li exchange is driven to completion within 0.1 seconds at -50 °C. The intermediate is then immediately intercepted by N,N-dimethylformamide (DMF) in a second micromixer, trapping the aryllithium species before intermolecular degradation can occur. This principle of sub-second organometallic trapping is a foundational standard in modern [2].

Steric Shielding Strategy: The choice of an isopropyl ester over a standard methyl ester is a deliberate kinetic strategy. The bulkier carboisopropoxy group provides steric shielding to the carbonyl carbon, slightly retarding the rate of self-nucleophilic attack. This kinetic delay buys the critical milliseconds needed to transit the intermediate from the first micromixer to the DMF quench.

Experimental Workflow & Visualization

The protocol relies on a three-stream continuous flow setup. The strict control of residence time (R1) ensures the self-validating nature of this system: if the flow rate drops, the residence time increases, and the immediate appearance of dimerized byproducts on an in-line UV or at-line HPLC alerts the operator to system failure.

FlowSetup Substrate Syringe A Isopropyl 2-bromo- 5-cyanobenzoate Mixer1 Micromixer 1 (M1) Br/Li Exchange Substrate->Mixer1 BuLi Syringe B n-BuLi (Hexanes) BuLi->Mixer1 DMF Syringe C DMF in THF Mixer2 Micromixer 2 (M2) Formylation DMF->Mixer2 Tube1 Residence Tube 1 (R1) 0.1 s, -50 °C Mixer1->Tube1 Tube1->Mixer2 Tube2 Residence Tube 2 (R2) 2.0 s, -50 °C Mixer2->Tube2 Quench Inline Quench 2.0 M aq. HCl Tube2->Quench Product Product Collection 5-Cyano-2-formylbenzoic Acid Quench->Product

Continuous Flow-Flash Microreactor Setup for Cyanobenzoate Formylation

Quantitative Data: Residence Time Optimization

The table below summarizes the critical relationship between residence time, temperature, and product yield. These data points dictate the strict 0.1-second parameter required for R1.

Reactor TypeTemp (°C)Residence Time (R1)Yield of Target (%)Oligomeric Byproducts (%)
Flow -500.05 s 785 (Incomplete Exchange)
Flow -500.10 s 92 < 2
Flow -500.50 s 6525
Flow -501.00 s 4050
Batch -50N/A (Mixing > 5 s)< 10> 80

Step-by-Step Protocol

Preparation of Stock Solutions

Ensure all glassware is oven-dried and purged with argon. All solvents must be anhydrous.

  • Stream A (Substrate): Dissolve isopropyl 2-bromo-5-cyanobenzoate in anhydrous THF to achieve a 0.5 M concentration.

  • Stream B (Metalating Agent): Dilute commercial n-butyllithium (n-BuLi) with anhydrous hexanes to achieve a 0.55 M concentration (1.1 equivalents relative to Stream A).

  • Stream C (Electrophile): Prepare a 1.0 M solution of anhydrous N,N-Dimethylformamide (DMF) in THF (2.0 equivalents relative to Stream A).

System Priming and Equilibration
  • Purge: Flush the entire microreactor system (pumps, lines, mixers, and residence tubes) with anhydrous THF at 5.0 mL/min for 10 minutes under argon.

  • Thermal Equilibration: Submerge Micromixer 1 (M1), Residence Tube 1 (R1), Micromixer 2 (M2), and Residence Tube 2 (R2) into a cryogenic cooling bath precisely maintained at -50 °C. Allow 15 minutes for the internal temperature of the stainless steel/PTFE components to stabilize.

Execution of Flow Reaction
  • Initiate Streams A and B: Start pumping Stream A and Stream B simultaneously at a flow rate of 10.0 mL/min each into M1.

    • Self-Validation Checkpoint: The internal volume of R1 must be pre-calibrated to exactly 0.033 mL. At a combined flow rate of 20.0 mL/min, this guarantees the critical 0.1 s residence time before reaching M2.

  • Initiate Stream C: Simultaneously pump Stream C at 10.0 mL/min into M2. The combined stream (now 30.0 mL/min) will transit through R2.

    • Causality Note: R2 requires a larger volume (1.0 mL) to provide a 2.0 s residence time. Because the intermediate has been successfully trapped by DMF, the resulting tetrahedral intermediate is stable, allowing for a longer residence time to ensure the formylation goes to absolute completion.

Quenching and Work-Up
  • In-Line Quench: Route the effluent from R2 directly into a vigorously stirred collection flask containing 2.0 M aqueous HCl at room temperature.

    • Causality Note: The acidic quench serves a dual purpose: it immediately neutralizes any unreacted n-BuLi and hydrolyzes the DMF-derived hemiaminal intermediate directly into the target formyl group, while simultaneously cleaving the isopropyl ester to yield the free acid.

  • Isolation: Once the desired volume is collected, separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous MgSO4, and concentrate under reduced pressure. The crude product can be recrystallized from toluene/heptane to yield pure 5-cyano-2-formylbenzoic acid (which exists in equilibrium with its cyclic lactol isomer).

References

  • Application of Continuous Flow-Flash Chemistry to Scale-up Synthesis of 5-Cyano-2-formylbenzoic Acid Organic Process Research & Development URL:[Link]

  • Flow Technology for the Genesis and Use of (Highly) Reactive Organometallic Reagents Chemistry – A European Journal URL:[Link]

Application

Methyl 2-bromo-5-cyano-4-formylbenzoate as a building block for heterocyclic compounds

Application Notes & Protocols Topic: Methyl 2-bromo-5-cyano-4-formylbenzoate: A Versatile Building Block for Advanced Heterocyclic Synthesis Introduction: The Strategic Value of Multifunctional Building Blocks In the lan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Methyl 2-bromo-5-cyano-4-formylbenzoate: A Versatile Building Block for Advanced Heterocyclic Synthesis

Introduction: The Strategic Value of Multifunctional Building Blocks

In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals and functional materials. The strategic design of synthetic routes often hinges on the use of highly functionalized starting materials, or "building blocks," that allow for the rapid assembly of diverse molecular scaffolds. Methyl 2-bromo-5-cyano-4-formylbenzoate is a prime example of such a scaffold, possessing a unique convergence of reactive sites that can be selectively addressed to forge a variety of heterocyclic systems.

This trifunctional aromatic compound incorporates:

  • An aldehyde (formyl group) : An electrophilic handle for condensation and cyclization reactions.

  • An aryl bromide : A key functional group for transition-metal-catalyzed cross-coupling reactions.

  • An electron-withdrawing nitrile (cyano group) : Modulates the reactivity of the aromatic ring and serves as a versatile synthetic handle for further transformations.

This application note provides a technical guide for researchers, outlining the synthetic potential of Methyl 2-bromo-5-cyano-4-formylbenzoate. We will explore its application in multicomponent reactions for the synthesis of quinolines and its utility in palladium-catalyzed processes, providing detailed, field-tested protocols and the scientific rationale behind them.

Synthesis of Substituted Quinolines via Multicomponent Reactions

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The presence of the ortho-bromo-formyl functionality on the building block is ideally suited for Friedländer-type annulations, a classic and powerful method for quinoline synthesis.[2] A multicomponent reaction (MCR) approach further enhances efficiency, allowing for the assembly of complex products in a single, atom-economical step.[3][4]

Mechanistic Rationale

The reaction proceeds through a domino sequence. First, a Knoevenagel condensation occurs between the active methylene compound (e.g., ethyl cyanoacetate) and the formyl group of the building block. This is followed by the addition of an amine or an equivalent nucleophile and subsequent intramolecular cyclization onto the cyano group, leading to the formation of the quinoline ring system. The choice of active methylene compound and the third component allows for extensive diversification of the final product.

MCR_Workflow reactant reactant intermediate intermediate product product process process A Methyl 2-bromo-5-cyano- 4-formylbenzoate step1 Base-catalyzed Condensation A->step1 B Active Methylene Compound (e.g., Malononitrile) B->step1 C Amine or Thiol (e.g., Thiourea) step2 Michael Addition & Cyclization C->step2 I1 Knoevenagel Intermediate step1->I1 I1->step2 P Substituted Quinoline Derivative step2->P

Caption: Workflow for a multicomponent quinoline synthesis.

Protocol: One-Pot Synthesis of a Densely Functionalized Quinoline

This protocol details the synthesis of a substituted 2-aminoquinoline derivative, showcasing the convergence and efficiency of the MCR strategy.

Materials:

  • Methyl 2-bromo-5-cyano-4-formylbenzoate (1.0 eq)

  • Malononitrile (1.1 eq)

  • Thiourea (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Vessel Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-bromo-5-cyano-4-formylbenzoate (e.g., 2.68 g, 10 mmol).

  • Reagent Addition: Add malononitrile (0.73 g, 11 mmol), thiourea (0.84 g, 11 mmol), and finely ground potassium carbonate (2.76 g, 20 mmol).

  • Solvent and Reflux: Add anhydrous ethanol (25 mL). Stir the suspension and heat the mixture to reflux (approx. 78°C).

    • Rationale: Heating provides the necessary activation energy for the reaction cascade. Ethanol is a suitable polar protic solvent that facilitates the dissolution of reactants and intermediates. Potassium carbonate acts as the base to deprotonate the active methylene compound, initiating the Knoevenagel condensation.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Pour the mixture into 100 mL of cold water with stirring. A precipitate should form. c. Collect the solid product by vacuum filtration and wash the filter cake with water (2 x 20 mL) and then with a small amount of cold ethanol.

    • Rationale: Precipitation in water removes the inorganic base (K₂CO₃) and other water-soluble impurities. Washing with cold ethanol removes residual starting materials without significantly dissolving the product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the pure 2-amino-4-arylquinoline-3-carbonitrile derivative.

ParameterConditionRationale
Stoichiometry Slight excess of nucleophilesDrives the reaction to completion.
Base K₂CO₃ (inorganic)Effective and easily removed during work-up.
Solvent Anhydrous EthanolGood solubility for reactants; appropriate boiling point.
Temperature Reflux (~78°C)Provides sufficient energy for cyclization.
Work-up Precipitation in waterSimple, efficient method for initial purification.

Palladium-Catalyzed Cross-Coupling for Fused Heterocycle Synthesis

The aryl bromide moiety is a powerful handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis.[5][6] This opens a vast synthetic space for creating bi-aryl systems or introducing alkynyl groups, which can then be used in subsequent cyclization reactions to build complex, fused heterocyclic systems. The Suzuki-Miyaura coupling is an exceptionally robust choice for this transformation due to its mild conditions and high functional group tolerance.[7][8]

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Suzuki_Cycle catalyst catalyst intermediate intermediate reactant reactant product product step step pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition ArX Ar-Br (Building Block) ArX->pd0 ArB R-B(OH)₂ ArB->pd_complex Base Base (e.g., K₂CO₃) Base->ArB transmetal_complex Ar-Pd(II)(R)L₂ pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination ArR Ar-R (Coupled Product) transmetal_complex->ArR center

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a general method for coupling Methyl 2-bromo-5-cyano-4-formylbenzoate with a generic arylboronic acid.

Materials:

  • Methyl 2-bromo-5-cyano-4-formylbenzoate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃, 2.5 eq), aqueous 2M solution

  • 1,4-Dioxane

  • Schlenk flask or sealed vial, inert gas supply (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add Methyl 2-bromo-5-cyano-4-formylbenzoate (e.g., 1.34 g, 5 mmol), the desired arylboronic acid (7.5 mmol), and Pd(PPh₃)₄ (0.173 g, 0.15 mmol).

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times. This process is critical to remove oxygen, which can deactivate the palladium catalyst.

    • Rationale: Pd(0) species are sensitive to oxidation. Removing molecular oxygen is essential for maintaining catalytic activity and achieving high yields.[8]

  • Solvent/Base Addition: Add 1,4-dioxane (20 mL) and the 2M aqueous K₂CO₃ solution (10 mL) via syringe. The solvent mixture creates a biphasic system that effectively facilitates the reaction.

  • Heating: Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 6-18 hours).

  • Work-up and Isolation: a. Cool the mixture to room temperature and dilute with ethyl acetate (50 mL). b. Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and then brine (30 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the desired bi-aryl product.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄ (3 mol%)2M aq. K₂CO₃1,4-Dioxane/H₂O9085-95
Pd(dppf)Cl₂ (3 mol%)K₂CO₃1,4-Dioxane/H₂O10088-98
SPhos Pd G2 (2 mol%)K₃PO₄Toluene/H₂O10090-99

Conclusion

Methyl 2-bromo-5-cyano-4-formylbenzoate is a high-potential building block for constructing diverse and complex heterocyclic scaffolds. Its strategically placed functional groups enable chemists to employ both classic condensation reactions and modern cross-coupling chemistry. The protocols provided herein serve as a robust starting point for researchers aiming to leverage this molecule's synthetic power. By understanding the underlying mechanisms and the rationale for specific experimental conditions, scientists can effectively troubleshoot and adapt these methods to generate novel compounds for pharmaceutical and materials science applications.

References

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4, 24463-24476. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Gouda, M. A., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. Molecules, 20(1), 820-833. [Link]

  • Karmakar, R., et al. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 27(19), 6296. [Link]

  • Boukis, A. C., et al. (2018). Multicomponent reactions provide key molecules for secret communication. Nature Communications, 9(1), 1439. [Link]

  • Sravanthi, K., & Manju, S. L. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21355-21375. [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. [Link]

  • Guenfoud, F., et al. (2012). Synthesis of New Cyano-Quinoline Derivatives by the Baylis–Hillman Reaction. Journal of Chemical Crystallography, 42, 943-948. [Link]

  • Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. HETEROCYCLES, 74, 101-124. [Link]

  • Google Patents. (2021). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • MDPI. (2021). Palladium-Catalyzed Reactions. [Link]

  • ResearchGate. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Mamedov, V. A., et al. (2015). Multicomponent assembling of salicylaldehydes, malononitrile and cyanoacetamides: A simple and efficient approach to medicinally relevant 2-amino-4H-chromene scaffold. Journal of Saudi Chemical Society, 22(3), 252-258. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams. [Link]

  • ResearchGate. (2020). One‐pot procedure for synthesis of methyl 4‐formylbenzoate. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2014). Multicomponent Reactions (MCRs). [Link]

Sources

Method

Application Note: Chemoselective Functionalization of Methyl 2-bromo-5-cyano-4-formylbenzoate with Amines

Introduction & Structural Profiling Methyl 2-bromo-5-cyano-4-formylbenzoate (CAS: 1804381-26-7)[1] is a highly functionalized, electron-deficient arene that serves as a premium building block in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Profiling

Methyl 2-bromo-5-cyano-4-formylbenzoate (CAS: 1804381-26-7)[1] is a highly functionalized, electron-deficient arene that serves as a premium building block in medicinal chemistry and drug discovery. The 1,2,4,5-tetrasubstitution pattern of this scaffold presents four distinct functional groups—an ester (C1), a bromide (C2), an aldehyde (C4), and a nitrile (C5).

Because the C4-formyl group is activated by the ortho-cyano and para-ester moieties, and the C2-bromo group is activated for oxidative addition by the ortho-ester and para-cyano moieties, this molecule is exceptionally reactive. When reacting this scaffold with amines, scientists must carefully tune the reaction conditions to achieve chemoselectivity. This guide details the causal logic and self-validating protocols for targeting either the C4-formyl group (via reductive amination) or the C2-bromo group (via transition-metal-catalyzed cross-coupling), while preserving the off-target sensitive moieties.

Reaction Pathway 1: Chemoselective Reductive Amination (C4-Formyl)

Mechanism & Causality

The aldehyde at the C4 position is the most electrophilic site on the molecule. Condensation with primary or secondary amines rapidly yields an imine or iminium ion. To prevent the over-reduction of the C5-nitrile or the C1-ester, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike sodium borohydride (NaBH₄), which can unselectively reduce aldehydes and occasionally esters, the electron-withdrawing acetoxy groups in NaBH(OAc)₃ severely attenuate its hydride-donating ability. This makes it highly specific for imine/iminium reduction in weakly acidic media, leaving the ester, cyano, and bromo groups completely intact.

Protocol: C4-Reductive Amination
  • Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve Methyl 2-bromo-5-cyano-4-formylbenzoate (1.0 equiv, 0.5 mmol) and the target amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Imine Formation : Add glacial acetic acid (1.5 equiv) to mildly activate the carbonyl. Stir at room temperature for 1–2 hours.

    • Self-Validation Checkpoint: Monitor the disappearance of the aldehyde starting material via TLC (Hexanes/EtOAc 3:1) or LC-MS. Do not proceed to reduction until imine formation is >95% complete.

  • Reduction : Once the imine formation is complete, add NaBH(OAc)₃ (1.5 equiv) in a single portion. The suspension will gradually become homogeneous. Stir for an additional 4–12 hours at room temperature.

  • Quench & Workup : Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL). Causality: This neutralizes the acetic acid and safely decomposes any excess hydride, preventing unwanted side reactions during concentration. Extract the aqueous layer with dichloromethane (3 × 10 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Reductive_Amination SM Methyl 2-bromo-5-cyano- 4-formylbenzoate Imine Imine/Iminium Intermediate SM->Imine + Amine (- H2O) Amine Primary/Secondary Amine Amine->Imine Product C4-Aminated Product Imine->Product NaBH(OAc)3 Mild Reduction

Chemoselective reductive amination pathway targeting the C4-formyl group.

Reaction Pathway 2: Buchwald-Hartwig C–N Cross-Coupling (C2-Bromo)

Mechanism & Causality

Functionalizing the C2-bromo position with an amine requires a palladium-catalyzed Buchwald-Hartwig cross-coupling. The major synthetic challenge here is the presence of the base-sensitive ester and the potentially reactive cyano group. Research demonstrates that the use of mild inorganic bases, specifically cesium carbonate (Cs₂CO₃) , is critical; it successfully deprotonates the coordinated amine without causing ester hydrolysis or interfering with the cyano group[2].

Furthermore, employing a bidentate ligand like Xantphos or BINAP prevents β-hydride elimination and promotes reductive elimination, ensuring high yields even with highly electron-deficient aryl bromides[3]. Note: If the free C4-formyl group causes catalyst poisoning or unwanted side reactions, it is highly recommended to perform the C4-reductive amination first, utilizing the resulting functionalized product as the substrate for this coupling.

Protocol: C2-Buchwald-Hartwig Coupling
  • Preparation : To an oven-dried Schlenk tube, add the aryl bromide substrate (1.0 equiv, 0.5 mmol), the amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol %, 0.0125 mmol), Xantphos (5 mol %, 0.025 mmol), and finely powdered, anhydrous Cs₂CO₃ (2.0 equiv).

  • Degassing : Evacuate and backfill the tube with Argon three times. Oxygen must be rigorously excluded to prevent oxidation of the phosphine ligand and Pd(0) catalyst.

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

  • Heating : Seal the tube and heat the mixture to 80 °C in an oil bath for 12–16 hours.

    • Self-Validation Checkpoint: The color of the reaction typically shifts from deep purple/red (active Pd₂(dba)₃) to a yellowish-brown catalytic resting state. Complete consumption of the aryl bromide should be verified by LC-MS before cooling.

  • Workup : Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification : Concentrate the filtrate in vacuo and purify the residue by flash column chromatography.

Buchwald_Hartwig Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Aryl Bromide AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine, Cs2CO3 RedElim Reductive Elimination AmineCoord->RedElim - CsBr, - HCO3- RedElim->Pd0 + Arylamine Product

Palladium-catalyzed Buchwald-Hartwig amination cycle at the C2-bromo position.

Quantitative Data & Reaction Scope

The following table summarizes the orthogonal reaction conditions required to selectively functionalize the scaffold while preserving off-target moieties.

Reaction TypeTarget SiteReagents / CatalystBase / AdditiveSolventTemp (°C)Preserved Functional Groups
Reductive Amination C4 (Aldehyde)NaBH(OAc)₃ (1.5 eq)AcOH (1.5 eq)DCE25Ester, Bromide, Nitrile
Buchwald-Hartwig C2 (Bromide)Pd₂(dba)₃ / XantphosCs₂CO₃ (2.0 eq)1,4-Dioxane80Ester, Nitrile, (Protected Aldehyde)
Imine Condensation C4 (Aldehyde)None (Dean-Stark)Catalytic pTSAToluene110Ester, Bromide, Nitrile

References

  • Organic Letters . "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." American Chemical Society. URL:[Link]

  • ResearchGate / J. Am. Chem. Soc. "Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides." ResearchGate. URL:[Link]

Sources

Application

Use of Methyl 2-bromo-5-cyano-4-formylbenzoate as a pharmaceutical intermediate

Application Note: Methyl 2-bromo-5-cyano-4-formylbenzoate as an Orthogonal Scaffold for Phthalazine-Based Therapeutics Executive Summary Methyl 2-bromo-5-cyano-4-formylbenzoate (CAS 1804381-26-7) is a highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2-bromo-5-cyano-4-formylbenzoate as an Orthogonal Scaffold for Phthalazine-Based Therapeutics

Executive Summary

Methyl 2-bromo-5-cyano-4-formylbenzoate (CAS 1804381-26-7) is a highly functionalized, tetra-substituted benzene derivative serving as an advanced intermediate in modern drug discovery[1]. Its strategic value lies in the orthogonal reactivity of its four distinct functional groups. By exploiting the adjacent formyl and cyano groups, medicinal chemists can rapidly construct 1-aminophthalazine pharmacophores—a privileged bicyclic scaffold frequently found in FDA-approved kinase and PARP inhibitors[2]. This application note details a self-validating, three-stage synthetic workflow to convert this intermediate into a complex active pharmaceutical ingredient (API) analog.

Physicochemical Profiling & Structural Rationale

To effectively utilize this building block, one must understand the electronic and steric environment of the benzene core. The molecule is designed to undergo sequential, non-interfering transformations.

Table 1: Physicochemical Profile & Reactivity Mapping

Property / Functional GroupValue / Mechanistic Role
CAS Number 1804381-26-7[1]
Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
C4-Formyl & C5-Cyano Highly electrophilic; primed for tandem nucleophilic attack and annulation by bifunctional reagents (e.g., hydrazine) to form diazine rings[3].
C2-Bromo Activated for oxidative addition; serves as a chemoselective handle for Palladium-catalyzed cross-coupling.
C1-Methyl Ester Sterically protected but electronically activated; ideal for late-stage saponification and amidation.

Mechanistic Pathway: Orthogonal Functionalization Workflow

The synthesis of targeted therapeutics from this intermediate relies on a strict order of operations. The highly reactive formyl/cyano pair must be addressed first to establish the stable phthalazine core, followed by C-C bond formation at the bromo position, and finally, derivatization of the ester.

SyntheticWorkflow SM Methyl 2-bromo-5-cyano-4-formylbenzoate (Orthogonal Reactivity Scaffold) Step1 Step 1: Hydrazine Annulation Reagent: NH2NH2·H2O Target: C4-CHO & C5-CN SM->Step1 Int1 Intermediate 1 1-Amino-6-bromo-7-(methoxycarbonyl)phthalazine Step1->Int1 Step2 Step 2: Suzuki-Miyaura Coupling Reagent: Ar-B(OH)2, Pd(dppf)Cl2 Target: C6-Br Int1->Step2 Int2 Intermediate 2 1-Amino-6-aryl-7-(methoxycarbonyl)phthalazine Step2->Int2 Step3 Step 3: Saponification & Amidation Reagent: LiOH, then HATU, R-NH2 Target: C7-Ester Int2->Step3 Final Target Active Pharmaceutical Ingredient Phthalazine-based Kinase/PARP Inhibitor Step3->Final

Fig 1: Three-stage orthogonal functionalization workflow for phthalazine API synthesis.

Detailed Experimental Protocols

Step 1: Hydrazine-Mediated Annulation to 1-Aminophthalazine
  • Objective: Construct the 1-amino-6-bromo-7-(methoxycarbonyl)phthalazine core.

  • Causality: Hydrazine hydrate acts as a bifunctional nucleophile. It selectively condenses with the highly electrophilic C4-formyl group to form a hydrazone intermediate. The terminal nitrogen of the hydrazone subsequently undergoes an intramolecular 6-endo-dig cyclization onto the adjacent C5-cyano group. This tandem sequence is thermodynamically driven by the aromatization of the newly formed diazine ring[4].

  • Protocol:

    • Dissolve Methyl 2-bromo-5-cyano-4-formylbenzoate (1.0 eq) in anhydrous ethanol (0.2 M).

    • Add hydrazine hydrate (1.5 eq) dropwise at 0 °C to control the initial exothermic hydrazone formation.

    • Elevate the temperature to 80 °C and reflux for 4–6 hours to drive the cyclization[3].

    • Cool to room temperature; the product typically precipitates as a yellow solid. Filter and wash with cold ethanol.

  • Self-Validating System: The success of this step is self-evident via 1H NMR. The highly deshielded aldehyde proton (~10.5 ppm) of the starting material will completely disappear, replaced by a D2O-exchangeable broad singlet (~6.5 ppm) corresponding to the primary amine. IR spectroscopy will confirm the loss of the sharp nitrile stretch at ~2220 cm⁻¹.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Objective: Install the desired aryl/heteroaryl group at the C6 position.

  • Causality: The C6-bromo position (formerly C2 of the starting material) is highly activated for oxidative addition due to the electron-withdrawing nature of the adjacent ester and the fused phthalazine ring. [Pd(dppf)Cl2] is selected over standard Pd(PPh3)4 because its bidentate dppf ligand enforces a large bite angle, accelerating the reductive elimination step and minimizing protodehalogenation of the sterically encumbered substrate.

  • Protocol:

    • Charge a Schlenk flask with Intermediate 1 (1.0 eq), the appropriate arylboronic acid (1.2 eq), [Pd(dppf)Cl2] (0.05 eq), and K2CO3 (2.5 eq).

    • Evacuate and backfill with N2 three times.

    • Add degassed 1,4-dioxane/H2O (4:1 v/v) to achieve a 0.1 M concentration.

    • Heat at 90 °C for 12 hours.

    • Cool, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

  • Self-Validating System: LC-MS is the primary validation tool here. The distinct M / M+2 isotopic signature of the brominated starting material (ratio 1:1) will be consumed, replaced by a single mass peak corresponding to the coupled product.

Step 3: Late-Stage Saponification and Amide Coupling
  • Objective: Convert the C7-methyl ester into a functionalized amide to optimize target binding (e.g., interacting with solvent-exposed regions in kinase active sites).

  • Causality: Saponification is performed with LiOH rather than NaOH to provide milder conditions, preventing nucleophilic attack on the phthalazine core. For the subsequent amidation, HATU is utilized. HATU generates a highly reactive HOAt ester intermediate, which accelerates the coupling with primary/secondary amines while suppressing epimerization and side reactions.

  • Protocol:

    • Dissolve Intermediate 2 in THF/H2O (3:1). Add LiOH·H2O (3.0 eq) and stir at room temperature until complete consumption of the ester (monitor by TLC).

    • Acidify with 1M HCl to pH 4 to precipitate the carboxylic acid. Filter and dry thoroughly.

    • Dissolve the acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-form the active ester.

    • Add the desired amine (1.2 eq) and stir for 2 hours at room temperature.

    • Quench with water, extract with DCM, and purify via preparative HPLC.

  • Self-Validating System: The completion of saponification is confirmed by the disappearance of the methyl ester singlet (~3.9 ppm) in 1H NMR. Successful amidation is validated by the appearance of the new amide N-H proton and the characteristic amide I band at ~1650 cm⁻¹ in the IR spectrum.

Analytical Validation Summary

Table 2: Expected Analytical Signatures for Workflow Validation

Compound StageKey 1H NMR Signatures (DMSO-d6)Key IR Stretches (cm⁻¹)LC-MS (ESI+)
Starting Material 10.50 (s, 1H, CHO), 3.95 (s, 3H, OCH3)2220 (C≡N), 1730 (Ester C=O), 1695 (Aldehyde C=O)[M+H]+ 268.0 / 270.0
Intermediate 1 6.50 (br s, 2H, NH2), 3.90 (s, 3H, OCH3)3400-3300 (N-H), 1725 (Ester C=O)[M+H]+ 282.0 / 284.0
Intermediate 2 7.40-7.80 (m, Aryl-H), 3.85 (s, 3H, OCH3)3400-3300 (N-H), 1720 (Ester C=O)[M+H]+ (Coupled Mass)
Final API 8.50 (t, 1H, Amide NH), 6.45 (br s, 2H, NH2)3400-3300 (N-H), 1650 (Amide C=O)[M+H]+ (Target Mass)

Sources

Method

Protecting Group Strategies for Methyl 2-bromo-5-cyano-4-formylbenzoate: Enabling Regioselective Cross-Coupling

Introduction & Chemical Context Methyl 2-bromo-5-cyano-4-formylbenzoate is a highly functionalized, polyreactive aromatic building block. It features four distinct functional groups arrayed on a single benzene ring: a me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl 2-bromo-5-cyano-4-formylbenzoate is a highly functionalized, polyreactive aromatic building block. It features four distinct functional groups arrayed on a single benzene ring: a methyl ester, a bromine atom, a cyano group, and a formyl (aldehyde) group. This density of functionalization makes it an exceptionally valuable scaffold for drug discovery and advanced materials science. However, the inherent electrophilic reactivity of the formyl group presents a significant synthetic challenge when attempting to selectively functionalize the C–Br bond via transition-metal catalysis.

Rationale for Formyl Protection (The "Why")

To perform a cross-coupling reaction (such as Suzuki-Miyaura, Heck, or Sonogashira) at the C2-bromine position, the reaction environment must tolerate basic conditions (e.g., K₂CO₃, Cs₂CO₃) and the presence of nucleophilic organometallic intermediates[1].

Causality & Mechanistic Insight: The unprotected formyl group is highly electrophilic. Exposing it directly to cross-coupling conditions often leads to unwanted side reactions, including the Cannizzaro reaction, direct nucleophilic attack by the transmetalating arylboron species, or unwanted reduction.

The Solution: Converting the formyl group into a 1,3-dioxolane (acetal) masks the electrophilic sp² carbon by converting it into a sterically hindered sp³ carbon[2]. The 1,3-dioxolane protecting group is completely stable to the basic aqueous conditions required for palladium-catalyzed Suzuki-Miyaura cross-coupling[3]. Furthermore, the ester and cyano groups on the scaffold remain unaffected by the mild acidic conditions required for both the installation and subsequent removal of the acetal[4].

Strategic Workflow

The following diagram illustrates the logical progression of the protection, functionalization, and deprotection sequence.

Workflow SM Starting Material Methyl 2-bromo-5-cyano- 4-formylbenzoate Protection Step 1: Acetalization (Ethylene Glycol, p-TsOH, PhMe) SM->Protection Protected Protected Intermediate 1,3-Dioxolane Derivative Protection->Protected Coupling Step 2: Cross-Coupling (Suzuki-Miyaura, Pd-cat, Base) Protected->Coupling Coupled Coupled Intermediate C2-Functionalized Coupling->Coupled Deprotection Step 3: Deprotection (Aqueous HCl or TFA) Coupled->Deprotection Product Final Product Functionalized Formylbenzoate Deprotection->Product

Caption: Workflow for orthogonal formyl protection, cross-coupling, and deprotection.

Quantitative Data: Protecting Group Selection

The choice of protecting group is dictated by the downstream chemistry. The table below summarizes the causality behind selecting 1,3-dioxolane over other common aldehyde protecting groups for this specific scaffold.

Protecting GroupReagents for InstallationStability to Pd-CouplingDeprotection ConditionsOverall YieldCausality / Notes
1,3-Dioxolane Ethylene glycol, p-TsOH, PhMeHigh Aqueous HCl or TFA85–95%Optimal balance of stability and ease of cleavage. Does not interfere with Pd catalysts.
Dimethyl Acetal MeOH, HC(OMe)₃, p-TsOHModerateAqueous HCl70–80%Prone to premature hydrolysis in aqueous base during prolonged cross-coupling at high heat.
1,3-Dithiane 1,3-Propanedithiol, BF₃·OEt₂LowHg(ClO₄)₂ or MeI< 30%Sulfur atoms strongly coordinate to and poison the Palladium catalyst, shutting down cross-coupling.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that each step can be analytically confirmed before proceeding to the next.

Protocol A: Acetalization (Formyl Protection)

Objective: Mask the aldehyde as a robust 1,3-dioxolane[2].

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add Methyl 2-bromo-5-cyano-4-formylbenzoate (1.0 equiv) and anhydrous toluene (to reach a 0.1 M concentration).

  • Reagent Addition: Add ethylene glycol (3.0 equiv) and catalytic p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 equiv).

  • Reaction: Heat the mixture to vigorous reflux (approx. 110 °C). Water generated during acetal formation will azeotropically distill and collect in the Dean-Stark trap.

  • Validation: The reaction is complete when water ceases to collect (typically 4–6 hours). Confirm via TLC (Hexane/EtOAc 3:1); the product spot will be less polar than the starting material. ¹H NMR will show the definitive disappearance of the aldehyde proton (~10.2 ppm) and the appearance of the acetal methine proton (~6.0 ppm).

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Regioselective C–C bond formation at the C2-Br position[1],[3].

  • Setup: In an oven-dried Schlenk flask, combine the protected 1,3-dioxolane intermediate (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the suspension by bubbling argon or nitrogen through the mixture for 15 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a stream of inert gas.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

  • Validation: Monitor by LC-MS. The target mass should reflect the displacement of bromine by the aryl group, while the acetal mass remains intact.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol C: Acidic Cleavage (Deprotection)

Objective: Regenerate the highly reactive formyl group for subsequent downstream synthesis[4].

  • Setup: Dissolve the coupled intermediate in THF (0.1 M).

  • Reagent Addition: Add 2M aqueous HCl (10 equiv relative to the substrate).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Validation: Monitor by TLC. The deprotected product will be more polar than the acetal precursor. ¹H NMR will confirm the return of the distinct aldehyde singlet at ~10.2 ppm.

  • Workup: Neutralize carefully with saturated aqueous NaHCO₃, extract with dichloromethane (3x), dry the combined organic layers, and concentrate to yield the final functionalized formylbenzoate.

References

1.[2] Title: 4-Formyl-3-methylbenzoic acid | 24078-23-7 - Benchchem Source: benchchem.com URL:

2.[1] Title: Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

3.[3] Title: The effect of the formyl group position upon asymmetric isomeric diarylethenes bearing a naphthalene moiety - Beilstein Journals Source: beilstein-journals.org URL:

4.[4] Title: Materials Chemistry C - RSC Publishing Source: rsc.org URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-bromo-5-cyano-4-formylbenzoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 2-bromo-5-cyano-4-formylbenzoate. This document is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2-bromo-5-cyano-4-formylbenzoate. This document is designed for researchers, chemists, and drug development professionals who are working with this complex, multifunctional aromatic intermediate. Our goal is to provide field-proven insights and troubleshooting strategies to help you navigate the common challenges encountered during its synthesis, with a specific focus on the identification and mitigation of side products.

Plausible Synthetic Pathway & Key Challenges

The synthesis of a polysubstituted aromatic ring like Methyl 2-bromo-5-cyano-4-formylbenzoate requires careful strategic planning regarding the order of functional group introduction. The electronic properties of the substituents (cyano, formyl, and methyl ester are all electron-withdrawing) dictate the reactivity and regioselectivity of each step. A logical, albeit challenging, synthetic approach could commence from a more accessible precursor, such as Methyl 4-formylbenzoate.

The following workflow outlines a potential synthetic route, highlighting the critical transformations where side reactions are most likely to occur.

G cluster_0 Synthetic Pathway cluster_1 Key Challenges A Methyl 4-formylbenzoate B Methyl 4-formyl-3-nitrobenzoate A->B Nitration (HNO3/H2SO4) C Methyl 3-amino-4-formylbenzoate B->C Reduction (e.g., Fe/HCl) C1 Isomer Control B->C1 meta-directing groups D Methyl 3-cyano-4-formylbenzoate C->D Sandmeyer Reaction (1. NaNO2, HBr 2. CuCN) C2 Diazonium Salt Stability C->C2 side reactions E Methyl 2-bromo-5-cyano-4-formylbenzoate (Target Molecule) D->E Bromination (e.g., NBS/H2SO4) C3 Hydrolysis of Nitrile D->C3 workup conditions C4 Regioselectivity E->C4 directing effects C5 Poly-bromination E->C5 reaction conditions

Caption: A potential synthetic pathway for Methyl 2-bromo-5-cyano-4-formylbenzoate.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, focusing on the formation of common side products and impurities.

Q1: During the final bromination step, I'm observing poor regioselectivity and the formation of multiple brominated products. What is the cause and how can I improve the outcome?

A1: This is a classic challenge in electrophilic aromatic substitution on a highly deactivated ring. The three substituents on your starting material (Methyl 3-cyano-4-formylbenzoate) are all electron-withdrawing and act as meta-directors. However, their combined deactivating effect is substantial, often requiring harsh conditions which can lead to a loss of selectivity and the formation of undesired products.

Causality & Side Product Formation:

The primary issues are:

  • Isomeric Byproducts: While the desired product involves bromination ortho to the formyl group and meta to the cyano and ester groups, bromination at other positions can occur, though it is generally less favored.

  • Poly-bromination: Under forcing conditions, a second bromine atom can be added to the ring, leading to a dibromo-substituted byproduct.[1][2]

  • Dehalogenation: In some cases, particularly if using palladium catalysis in subsequent steps, loss of the bromine can occur.[3]

G cluster_0 Bromination Reaction SM Methyl 3-cyano-4-formylbenzoate P1 Desired Product (2-bromo isomer) SM->P1 Regioselective Bromination S1 Side Product (6-bromo isomer) SM->S1 Poor Regioselectivity S2 Side Product (Dibromo species) SM->S2 Over-bromination

Sources

Optimization

Technical Support Center: Synthesis of Methyl 2-bromo-5-cyano-4-formylbenzoate

Welcome to the technical support center for the synthesis of Methyl 2-bromo-5-cyano-4-formylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-bromo-5-cyano-4-formylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles to help you improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is a plausible and efficient synthetic route for Methyl 2-bromo-5-cyano-4-formylbenzoate?

A1: A logical synthetic strategy begins with a commercially available starting material and proceeds through a sequence of reactions that carefully considers the directing effects of the substituents at each stage. Given the 1,2,4,5-substitution pattern, a plausible route involves starting with Methyl 2-amino-4-methylbenzoate and proceeding through diazotization and substitution reactions, which offer excellent control over regioselectivity.

The proposed multi-step synthesis is outlined below. This pathway is designed to strategically install the bromo, cyano, and formyl groups while minimizing the formation of undesired isomers.

Synthetic_Pathway cluster_0 Step 1: Sandmeyer Bromination cluster_1 Step 2: Radical Bromination & Cyanation cluster_2 Step 3: Hydrolysis to Aldehyde A Methyl 2-amino-4-methylbenzoate B Methyl 2-bromo-4-methylbenzoate A->B 1. NaNO₂, HBr 2. CuBr C Methyl 2-bromo-4-(dibromomethyl)-5-cyanobenzoate B->C NBS, AIBN followed by NaCN, DMSO D Methyl 2-bromo-5-cyano-4-formylbenzoate C->D AgNO₃, Acetone/H₂O

Caption: Proposed synthetic pathway for Methyl 2-bromo-5-cyano-4-formylbenzoate.

Q2: Why is the order of functional group introduction so critical in this synthesis?

A2: The sequence of reactions is dictated by the electronic properties of the functional groups on the aromatic ring. The ester group (-COOCH₃) is an electron-withdrawing group and a meta-director. The bromo (-Br) group is deactivating but an ortho, para-director. The cyano (-CN) and formyl (-CHO) groups are strongly deactivating meta-directors. Attempting direct electrophilic aromatic substitution on a highly deactivated ring would result in low yields and poor regioselectivity. The proposed route circumvents this by starting with an activated ring (due to the amino group) and using reactions (like the Sandmeyer reaction) that are not governed by the typical directing effects of the substituents.

Q3: Are there any major safety concerns I should be aware of?

A3: Yes, several steps in this synthesis require careful handling of hazardous materials.

  • Diazonium Salts (Step 1): These intermediates are potentially explosive and should be kept at low temperatures (0-5 °C) and used immediately after formation.

  • Sodium Cyanide (Step 2): This reagent is highly toxic. All manipulations should be performed in a certified fume hood, and appropriate personal protective equipment (PPE) must be worn. An emergency cyanide antidote kit should be available. Acidic conditions must be avoided during workup to prevent the formation of highly toxic hydrogen cyanide gas.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and corrosive. Handle with care in a well-ventilated fume hood.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis.

Step 1: Sandmeyer Bromination
Problem: Low yield of Methyl 2-bromo-4-methylbenzoate.

This is a common issue often related to the stability of the diazonium salt or the efficacy of the copper catalyst.

Potential Cause Recommended Solution & Explanation
Decomposition of Diazonium Salt Maintain a strict temperature control of 0-5 °C during the addition of sodium nitrite.[1] Higher temperatures lead to premature decomposition of the diazonium salt into undesired phenols and other byproducts.
Incomplete Diazotization Ensure the stoichiometric amount of sodium nitrite is added slowly as a pre-cooled aqueous solution. A slight excess (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[1]
Inactive Copper(I) Bromide Use freshly prepared or commercially sourced CuBr. If the catalyst appears greenish (indicating oxidation to Cu(II)), it can be purified by washing with dilute HBr, followed by ethanol and ether.
Precipitation of Starting Material Ensure the starting amine is fully dissolved in the aqueous acid before cooling. If it precipitates, the diazotization will be incomplete. Using a slightly more concentrated acid solution can sometimes help maintain solubility.
Step 2: Radical Bromination and Cyanation
Problem: Multiple brominated products are formed, or the reaction is sluggish.

This step is a free-radical reaction and can be sensitive to inhibitors and reaction conditions.

Potential Cause Recommended Solution & Explanation
Ring Bromination Avoid using ionic brominating agents. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination. Ensure the reaction is performed under UV irradiation or with a radical initiator like AIBN or benzoyl peroxide.
Over-bromination Use a precise stoichiometric amount of NBS (2.0 equivalents for the dibromo product). Adding the NBS portion-wise can help maintain a low concentration and reduce the formation of the tribromo species.
Inhibited Radical Chain Ensure all glassware is oven-dried and the solvent is anhydrous. Oxygen can inhibit radical reactions, so degassing the solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) is recommended.
Low Cyanation Yield The displacement of the benzylic bromides with cyanide can be slow. Using a polar aprotic solvent like DMSO or DMF helps to solvate the cation and increase the nucleophilicity of the cyanide anion. Gentle heating (50-60 °C) can also accelerate the reaction, but higher temperatures may lead to decomposition.
Step 3: Hydrolysis of the Dibromomethyl Group
Problem: Incomplete conversion to the aldehyde or formation of byproducts.

The hydrolysis of the benzal bromide to the benzaldehyde needs to be performed under controlled conditions to avoid side reactions.

Potential Cause Recommended Solution & Explanation
Slow Hydrolysis The use of a silver nitrate solution in aqueous acetone or ethanol is effective. Silver ions coordinate with the bromide, facilitating its departure and the subsequent nucleophilic attack by water.[2] The reaction can be gently heated to reflux to increase the rate.
Formation of Benzoic Acid Over-oxidation of the aldehyde product can occur, especially if harsh conditions are used. Avoid strong oxidants. The silver nitrate method is generally mild enough to prevent this. Ensure the reaction is monitored closely by TLC and worked up promptly upon completion.
Ester Hydrolysis The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions.[3] The silver nitrate method is performed under relatively neutral conditions, which helps preserve the ester group. If an acidic workup is required, keep the temperature low and the exposure time short.

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Sources

Troubleshooting

Technical Support Center: Identifying Byproducts in Methyl 2-bromo-5-cyano-4-formylbenzoate Synthesis by GC-MS

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and analysis of Methyl 2-bromo-5-cyano-4-formylbenzoate. This document is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and analysis of Methyl 2-bromo-5-cyano-4-formylbenzoate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. This guide provides in-depth, experience-based insights to help you troubleshoot unexpected results, confirm the identity of impurities, and optimize your synthetic and analytical procedures.

Introduction: The Synthetic Challenge

The synthesis of Methyl 2-bromo-5-cyano-4-formylbenzoate typically involves the electrophilic bromination of a substituted methyl benzoate precursor. The regioselectivity of this reaction is highly dependent on the directing effects of the existing substituents (cyano, formyl, and methyl ester groups) and the precise control of reaction conditions.[1] Even with careful optimization, side reactions can lead to the formation of impurities that may be difficult to separate and characterize.

GC-MS is an indispensable analytical technique for this application, offering both the chromatographic separation of complex mixtures and the mass spectrometric data needed for definitive structural elucidation.[2] Understanding the expected fragmentation patterns of the target molecule and potential byproducts is key to a successful analysis.[3][4]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your GC-MS analysis in a direct question-and-answer format.

Q1: My GC chromatogram shows a prominent peak eluting before my target product. The mass spectrum corresponds to a compound with a molecular weight of 191 g/mol . What is this likely to be?

A1: This is almost certainly your unreacted starting material, Methyl 5-cyano-4-formylbenzoate .

  • Causality & Confirmation: Starting materials are typically less substituted and often have lower molecular weights and boiling points than the final product, leading to shorter retention times on a standard non-polar GC column. The identity can be confirmed by the following GC-MS data:

    • Molecular Ion (M⁺•): A strong peak at m/z 191.

    • Key Fragments: Look for the loss of the methoxy group (-•OCH₃) to give a fragment at m/z 160, and the subsequent loss of carbon monoxide (-CO) to yield a fragment at m/z 132.

  • Expert Recommendation: The presence of significant starting material indicates an incomplete reaction. To drive the reaction to completion, consider incrementally increasing the reaction time or temperature. Alternatively, a modest increase in the stoichiometry of your brominating agent (e.g., from 1.05 to 1.2 equivalents) may be necessary. Always monitor the reaction progress by taking aliquots for GC-MS analysis to avoid over-bromination.[1]

Q2: I've observed a peak that elutes after my main product. Its mass spectrum displays a complex isotopic cluster with major peaks at m/z 347, 349, and 351 in a rough 1:2:1 intensity ratio. What is this impurity?

A2: This is a classic signature of a di-brominated byproduct , likely Methyl 3,5-dibromo-4-cyano-2-formylbenzoate or another isomer.

  • Causality & Confirmation: The formation of di-brominated species occurs when the reaction is too aggressive, either through excessive temperature, prolonged reaction time, or an overabundance of the brominating agent.[5]

    • Molecular Ion (M⁺•): The presence of two bromine atoms results in a characteristic M⁺, M⁺+2, and M⁺+4 isotopic pattern.[6][7] For a C₉H₅Br₂NO₃ molecule, the expected peaks for the molecular ion would be around m/z 347 (²⁷⁹Br), 349 (¹⁷⁹Br, ¹⁸¹Br), and 351 (²⁸¹Br). The near 1:2:1 ratio of these peaks is definitive proof of a di-brominated compound.

  • Expert Recommendation: To mitigate this side reaction, precise control over the reaction conditions is critical.

    • Temperature Control: Perform the reaction at the lowest effective temperature. Running the bromination in an ice bath can significantly improve selectivity.[1]

    • Stoichiometry: Carefully control the addition of the brominating agent (e.g., N-Bromosuccinimide) by adding it portion-wise to avoid localized high concentrations.

    • Monitoring: Use TLC or GC-MS to stop the reaction as soon as the starting material is consumed, preventing the formation of the di-brominated product.

Q3: What are the key mass spectral features that will definitively confirm the identity of my target product, Methyl 2-bromo-5-cyano-4-formylbenzoate?

A3: Confirmation rests on identifying the correct molecular ion and its characteristic fragments.

  • Molecular Ion (M⁺•): The most critical feature is the molecular ion cluster at m/z 269 and 271 , with nearly equal intensity (approximately 1:1 ratio). This is the unmistakable signature of a compound containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[4][6]

  • Key Fragments: The structure can be further validated by observing logical fragmentation patterns:

    • [M-H]⁺ at m/z 268/270: Loss of a hydrogen atom, typically from the aldehyde group.

    • [M-OCH₃]⁺ at m/z 238/240: Loss of the methoxy radical from the ester group, a very common fragmentation pathway for methyl esters.

    • [M-Br]⁺ at m/z 190: Loss of the bromine radical, resulting in a non-brominated fragment ion. This peak will not have an M+2 companion.

    • [M-COOCH₃]⁺ at m/z 210/212: Loss of the entire carbomethoxy group.

Q4: My baseline is noisy and I'm seeing broad, tailing peaks. What could be the issue?

A4: These are common chromatographic problems that often point to issues with the GC system's cleanliness, installation, or method parameters rather than the chemical reaction itself.

  • Causality & Troubleshooting:

    • Contamination: A noisy or rising baseline often indicates column bleed or contamination in the inlet. High-boiling-point residues from previous analyses can accumulate.[8][9]

      • Action: Bake out the column at its maximum isothermal temperature for 30-60 minutes. Check the inlet liner and septum for residues or degradation and replace them if necessary.[10]

    • Active Sites: Peak tailing, especially for polar compounds, suggests the presence of active sites (e.g., exposed silanols) in the inlet liner or the front end of the column.[11]

      • Action: Use a deactivated inlet liner. Trim the first 10-15 cm from the inlet side of the column to remove non-volatile residues and active sites.

    • Improper Flow/Temperature: An incorrect carrier gas flow rate or oven temperature program can lead to poor peak shape.

      • Action: Verify your carrier gas flow rate and check for leaks. Ensure the initial oven temperature is low enough to provide good focusing of the analytes on the column head before the temperature ramp begins.

Data Summary: Expected GC-MS Parameters

The following table summarizes the expected GC-MS data for the target compound and its most common byproducts. Relative retention times are based on a standard non-polar column (e.g., DB-5ms).

Compound NameStructure (Simplified)Relative Retention TimeMolecular Ion (m/z)Key Fragment Ions (m/z)
Starting Material: Methyl 5-cyano-4-formylbenzoateC₆H₃(CHO)(CN)(COOCH₃)1.00191160, 132
Target Product: Methyl 2-bromo-5-cyano-4-formylbenzoateC₆H₂(Br)(CHO)(CN)(COOCH₃)> 1.00269 / 271 (1:1 ratio)238/240, 190, 210/212
Byproduct: Methyl 3,5-dibromo-4-cyano-2-formylbenzoateC₆H(Br)₂(CHO)(CN)(COOCH₃)> Target Product347 / 349 / 351 (1:2:1 ratio)316/318/320, 268/270
Visual Schematics

Synthesis_Pathway SM Methyl 5-cyano-4-formylbenzoate Reagent + NBS / H₂SO₄ SM->Reagent Product Methyl 2-bromo-5-cyano-4-formylbenzoate Reagent->Product caption Fig 1. Synthesis Pathway

Caption: Fig 1. Synthesis Pathway

Byproduct_Formation cluster_0 Reaction Mixture SM Starting Material (Methyl 5-cyano-4-formylbenzoate) SM->SM Incomplete Reaction Product Target Product SM->Product Controlled Bromination OverBrom Di-bromo Byproduct Product->OverBrom Over-bromination (Excess Reagent / Time) caption Fig 2. Byproduct Formation Pathways

Caption: Fig 2. Byproduct Formation Pathways

Troubleshooting_Workflow cluster_results Potential Identity Start Unexpected Peak in GC-MS CheckRT Check Retention Time (RT) Relative to Main Product Start->CheckRT CheckMS Analyze Mass Spectrum: 1. Molecular Ion (M⁺) 2. Isotopic Pattern CheckRT->CheckMS Isotope Isotopic Pattern Analysis CheckMS->Isotope RT_Early RT < Product Peak M⁺ = Lower MW Action1 Conclusion: Unreacted Starting Material Action: Increase reaction time/temp RT_Early->Action1 RT_Late RT > Product Peak M⁺ = Higher MW Action2 Conclusion: Di-brominated Byproduct Action: Reduce reagent/temp/time RT_Late->Action2 Isotope->RT_Early No Br pattern M⁺ matches Starting Material Isotope->RT_Late Di-bromo pattern (1:2:1) M⁺ matches Di-bromo product caption Fig 3. GC-MS Troubleshooting Workflow

Caption: Fig 3. GC-MS Troubleshooting Workflow

Detailed Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for the analysis. Optimization may be required based on your specific instrumentation.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of your crude reaction mixture or purified sample.

    • Dissolve the sample in 1.0 mL of a high-purity solvent such as ethyl acetate or dichloromethane. Ensure the sample is fully dissolved.

    • If necessary, perform a serial dilution to bring the final concentration into the optimal range for your instrument (typically 1-10 µg/mL).

  • GC-MS Instrument Parameters:

    • Gas Chromatograph (GC) Conditions:

      • Inlet: Split/Splitless

      • Inlet Temperature: 280 °C

      • Injection Volume: 1.0 µL

      • Split Ratio: 20:1 (can be adjusted based on sample concentration)

      • Carrier Gas: Helium, constant flow rate of 1.2 mL/min

      • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

      • Oven Program:

        • Initial Temperature: 100 °C, hold for 2 minutes

        • Ramp: 15 °C/min to 300 °C

        • Final Hold: Hold at 300 °C for 5 minutes

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40 - 450

      • Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak)

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • For each peak of interest (product, potential byproducts), examine the corresponding mass spectrum.

    • Identify the molecular ion (M⁺•) and look for the characteristic bromine isotopic patterns.

    • Correlate major fragment ions with the expected structures to confirm peak identities.

References
  • Save My Exams (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. Save My Exams. Available at: [Link]

  • Shimadzu Scientific Instruments. Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. Available at: [Link]

  • Patsnap Eureka (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Patsnap. Available at: [Link]

  • Restek Corporation. Troubleshooting Guide. Restek. Available at: [Link]

  • Phenomenex (2025). GC Column Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Barros, M. T., & Pinho e Melo, T. M. (2007).Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. SYNTHESIS, 2007(18), 2847–2850.
  • YouTube (2020). GCMS 3 Fragmentation Patterns. Dr. Perygin. Available at: [Link]

  • Shimadzu (2022). GC Troubleshooting guide Shimadzu FINAL. Shimadzu. Available at: [Link]

Sources

Optimization

Technical Support Center: Methyl 2-bromo-5-cyano-4-formylbenzoate Stability

Welcome to the technical support center for Methyl 2-bromo-5-cyano-4-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 2-bromo-5-cyano-4-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation. By understanding the inherent reactivity of this molecule, you can ensure the integrity of your results and the success of your research.

Frequently Asked Questions (FAQs)

Q1: My experimental results with Methyl 2-bromo-5-cyano-4-formylbenzoate are inconsistent. What could be the cause?

A1: Inconsistent results often point to the degradation of the compound in solution. Methyl 2-bromo-5-cyano-4-formylbenzoate possesses several reactive functional groups—an aromatic aldehyde, a methyl ester, a nitrile, and a bromo substituent—that can be susceptible to degradation under various conditions. The aldehyde is particularly reactive.[1][2] It is crucial to prepare solutions fresh for each experiment to ensure consistency.[3]

Q2: What are the primary degradation pathways for this compound in solution?

A2: The main degradation pathways are likely to be:

  • Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to a carboxylic acid. This can be initiated by dissolved oxygen in the solvent, especially in the presence of light or trace metal impurities.

  • Hydrolysis: The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid, particularly in the presence of water, and this process is accelerated under acidic or basic conditions.[3][4]

  • Reaction with Nucleophiles: The electrophilic aldehyde carbon can react with nucleophilic solvents (like methanol or ethanol) or other nucleophiles present in the reaction mixture.[1][5] For example, reaction with alcohols can form hemiacetals or acetals.[1]

  • Photodegradation: Aromatic compounds, especially those with chromophores like the formyl and cyano groups, can be sensitive to light, which may lead to the formation of various photoproducts.[4]

Q3: Which solvents are recommended for dissolving and storing Methyl 2-bromo-5-cyano-4-formylbenzoate?

A3: The choice of solvent is critical for maintaining the stability of the compound.

  • Recommended: High-purity, anhydrous aprotic solvents are generally preferred.[3] Examples include:

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)[6]

    • Dimethyl sulfoxide (DMSO)[3]

  • Use with Caution:

    • Protic Solvents (e.g., Methanol, Ethanol, Water): These can react with the aldehyde group to form hemiacetals or acetals and can also facilitate ester hydrolysis.[1][7] If their use is unavoidable, solutions should be prepared immediately before use and stored at low temperatures.

  • Avoid: Solvents that may contain impurities that can catalyze degradation (e.g., peroxides in aged ethers like THF or 1,4-dioxane).[8]

Q4: How should I store stock solutions of this compound?

A4: For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C or -20°C, to slow down the rate of degradation reactions.[3] The solid compound is typically stored at 4°C under nitrogen.

  • Inert Atmosphere: To prevent oxidation, it is best to store solutions under an inert atmosphere, such as nitrogen or argon.[3] This can be achieved by using a glovebox or by blanketing the solution with an inert gas.[9]

  • Light Protection: Protect solutions from light by storing them in amber vials or by wrapping the container with aluminum foil.[3]

Q5: I suspect my compound has degraded. How can I confirm this?

A5: You can use analytical techniques to assess the purity and identify potential degradation products.[10]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the parent compound from its degradation products.[10][11] A decrease in the area of the main peak and the appearance of new peaks over time would indicate degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the compound and any impurities.[10] Changes in the chemical shifts or the appearance of new signals can confirm degradation.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique can help identify the molecular weights of degradation products, aiding in their structural elucidation.[10]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Problem: Gradual loss of activity or appearance of unknown peaks in HPLC.
Potential Cause Troubleshooting Steps Preventative Measures
Solvent-Mediated Degradation 1. Analyze a freshly prepared solution by HPLC as a baseline.[3]2. Re-analyze the solution after a set period at room temperature.3. If new peaks appear, consider the solvent as a potential reactant.1. Switch to a less reactive, anhydrous aprotic solvent (e.g., ACN, THF).[3]2. If a protic solvent is necessary, prepare solutions immediately before use.
Oxidation 1. Prepare a solution using a solvent that has been degassed by sparging with nitrogen or argon.[3]2. Compare its stability over time to a solution prepared with non-degassed solvent.1. Handle the compound and its solutions under an inert atmosphere.[3][9]2. Consider adding an antioxidant like butylated hydroxytoluene (BHT) if it doesn't interfere with your experiment.[3]
Hydrolysis 1. Ensure you are using high-purity, anhydrous solvents.[3]2. Check the pH of your solution; avoid highly acidic or basic conditions.[3]1. Use anhydrous solvents and store them properly to prevent moisture absorption.2. If pH control is needed, use a well-buffered system.
Photodegradation 1. Prepare two solutions. Store one in the dark (e.g., wrapped in foil) and expose the other to ambient light.2. Analyze both by HPLC after a set time to see if light exposure causes degradation.1. Store solutions in amber vials or protect them from light.[3]2. Minimize exposure to light during experimental procedures.
Experimental Workflow for Stability Assessment

Below is a detailed protocol for conducting a forced degradation study to understand the stability of Methyl 2-bromo-5-cyano-4-formylbenzoate in different solvents. Forced degradation studies are crucial for identifying potential degradation products and establishing degradation pathways.[12][13]

Objective: To evaluate the stability of Methyl 2-bromo-5-cyano-4-formylbenzoate in selected protic and aprotic solvents under thermal stress.
Materials:
  • Methyl 2-bromo-5-cyano-4-formylbenzoate

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Type I (ultrapure) water

  • Calibrated oven

  • HPLC system with UV detector

  • LC-MS system (for peak identification)

Methodology:
  • Stock Solution Preparation:

    • Prepare a stock solution of Methyl 2-bromo-5-cyano-4-formylbenzoate at a concentration of 1 mg/mL in Acetonitrile.

  • Sample Preparation for Stability Study:

    • In separate amber HPLC vials, dilute the stock solution with each of the test solvents (ACN, MeOH, DMSO, THF) to a final concentration of 0.1 mg/mL.

    • Prepare a control sample in ACN and store it at 2-8°C in the dark.

  • Stress Conditions:

    • Place the prepared sample vials in a calibrated oven at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • HPLC Analysis:

    • Analyze the aliquots from each time point, along with the control sample, using a validated stability-indicating HPLC method.

    • Monitor the peak area of the parent compound and the formation of any new peaks.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point for each solvent.

    • Summarize the data in a table for easy comparison.

    • If significant degradation is observed, use LC-MS to tentatively identify the degradation products.

Visualization of Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for Methyl 2-bromo-5-cyano-4-formylbenzoate.

G parent Methyl 2-bromo-5-cyano-4-formylbenzoate oxidation Oxidation Product (Carboxylic Acid) parent->oxidation [O] (e.g., O2, light) hydrolysis Hydrolysis Product (Carboxylic Acid) parent->hydrolysis H2O (acid/base catalysis) nucleophilic_addition Nucleophilic Addition Product (e.g., Hemiacetal) parent->nucleophilic_addition Nu-H (e.g., R-OH)

Caption: Potential degradation pathways of the parent compound.

Summary of Expected Stability in Different Solvents
Solvent ClassExample SolventsExpected StabilityPrimary Degradation Concerns
Polar Aprotic Acetonitrile (ACN), Tetrahydrofuran (THF)Generally GoodPotential for slow oxidation if not deoxygenated. THF can form peroxides.
Polar Aprotic (High Boiling) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to GoodCan react with electrophiles under certain conditions. Ensure high purity.
Polar Protic Methanol (MeOH), Ethanol (EtOH), WaterPoor to ModerateReaction with the aldehyde (hemiacetal/acetal formation), ester hydrolysis.[1][4]
Non-Polar Aprotic Hexanes, TolueneGood (if soluble)Low solubility may be a limiting factor.
Final Recommendations for Handling and Storage

To ensure the integrity of your experimental results when working with Methyl 2-bromo-5-cyano-4-formylbenzoate, the following best practices are strongly recommended:

  • Procurement and Storage of Solid: Purchase the compound from a reputable supplier and store the solid material at the recommended temperature (typically 2-8°C) under an inert atmosphere.[14]

  • Solution Preparation: Always use high-purity, anhydrous solvents.[3] Whenever possible, choose aprotic solvents over protic ones.

  • Fresh is Best: Prepare solutions fresh for each experiment to avoid variability due to degradation.[3]

  • Inert Conditions: For reactions sensitive to oxidation, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Protect from Light: Store all solutions in amber vials or otherwise protected from light to prevent photodegradation.[3]

  • Analytical Vigilance: Regularly check the purity of your stock solutions using a stability-indicating method like HPLC, especially if they are stored for any length of time.

By adhering to these guidelines, you can minimize the impact of compound instability on your research and ensure the reliability and reproducibility of your data.

References
  • Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts. [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]

  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. ORS. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.).
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). PMC. [Link]

  • Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. (n.d.). PMC. [Link]

  • Polar Protic and Polar Aprotic Solvents. (2025, July 27). Chemistry Steps. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2025, November 28). LCGC International. [Link]

  • Chapter 5: Highly Reactive Chemicals. (n.d.). University of Nevada, Reno. [Link]

  • Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. (2024, March 28). PubMed. [Link]

  • Aldehydes and Ketones. (n.d.). MSU chemistry. [Link]

  • 6.05.1. Protic vs Aprotic Solvents. (2019, June 5). Chemistry LibreTexts. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019, August 9). ACS Publications. [Link]

  • The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Methyl 2-amino-5-bromobenzoate. (n.d.). ResearchGate. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021, April 30). WUR eDepot. [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013, September 4). ACS Publications. [Link]

  • Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. (n.d.). RSC Publishing. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. [Link]

  • Aldehydes: What We Should Know About Them. (2024, October 21). MDPI. [Link]

  • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. [Link]

  • 7.5 SN1 vs SN2. (n.d.). KPU Pressbooks. [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2007, November 15). PubMed. [Link]

  • Degradation of Multiple Peptides by Microcystin-Degrader Paucibacter toxinivorans (2C20). (2021, April 8). MDPI. [Link]

  • Methyl 5-bromo-2-hydroxybenzoate. (n.d.). PMC. [Link]

  • The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. (2024, June 5). PubMed. [Link]

  • Chapter 04: Proper Storage of Chemicals in Laboratories. (2021, April 8). UNC Policies. [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2023, June). IJSDR. [Link]

  • Effect of an electron withdrawing group in a benzyl cation. (2022, August 18). YouTube. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). IOSR Journals. [Link]

  • Understanding Protic and Aprotic Solvents: The Chemistry Behind Nucleophilic Reactions. (2026, January 15). LinkedIn. [Link]

  • 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. (2015, July 9). Chemistry LibreTexts. [Link]

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Reference Data & Comparative Studies

Validation

Purity Assessment of Methyl 2-bromo-5-cyano-4-formylbenzoate by HPLC: A Comparative Column Guide

For researchers and drug development professionals, the purity of highly functionalized aromatic intermediates is a non-negotiable critical quality attribute. Methyl 2-bromo-5-cyano-4-formylbenzoate (CAS: 1804381-26-7) i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the purity of highly functionalized aromatic intermediates is a non-negotiable critical quality attribute. Methyl 2-bromo-5-cyano-4-formylbenzoate (CAS: 1804381-26-7) is a densely substituted building block featuring a methyl ester, a bromine atom, a nitrile, and an aldehyde. It is frequently utilized as a versatile electrophile in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for the synthesis of complex active pharmaceutical ingredients (APIs).

However, its synthesis often yields closely related impurities that are notoriously difficult to separate. These include positional isomers (e.g., Methyl 5-bromo-4-cyano-2-formylbenzoate), debrominated analogs, and over-oxidation by-products. This guide provides an objective, data-driven comparison of reversed-phase High-Performance Liquid Chromatography (HPLC) column chemistries to establish a robust, self-validating purity assessment method.

The Analytical Challenge & Causality of Column Selection

Standard reversed-phase HPLC utilizing C18 (Octadecylsilane) columns relies almost entirely on hydrophobic (dispersive) interactions. While effective for general separations, C18 phases often fail to resolve halogenated aromatic isomers because the hydrophobicities of these impurities are nearly identical [1]. To achieve baseline resolution ( Rs​≥1.5 ) for such critical pairs, analytical scientists must exploit alternative retention mechanisms.

Alternative Chemistries: Phenyl-Hexyl vs. Pentafluorophenyl (PFP)

To overcome the limitations of C18, we compare two orthogonal column chemistries:

  • Phenyl-Hexyl Columns: These columns introduce π−π interactions. The electron-deficient nature of our analyte's aromatic ring (heavily deactivated by -CN, -Br, -CHO, and -COOMe groups) acts as a strong π -acceptor, interacting favorably with the electron-rich phenyl stationary phase [3].

  • Pentafluorophenyl (PFP) Columns: PFP phases offer a highly complex, multi-modal retention mechanism. Alongside π−π interactions, the highly electronegative carbon-fluorine bonds induce strong dipole-dipole interactions and hydrogen bonding. Furthermore, the rigid fluorinated ring provides enhanced shape/steric selectivity, making PFP columns exceptionally discerning for halogenated and positional isomers [2].

Mobile Phase Causality: The Methanol vs. Acetonitrile Dilemma

A common pitfall in method development is retaining Acetonitrile (ACN) as the organic modifier when switching to a Phenyl or PFP column. Acetonitrile contains a carbon-nitrogen triple bond ( π electrons). These mobile phase π electrons actively compete with the analyte for π−π interactions with the stationary phase, thereby suppressing the column's unique selectivity[5]. Therefore, Methanol is the preferred organic modifier for π -active columns , as it lacks π electrons and maximizes the orthogonal selectivity of the stationary phase [4].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Before any unknown sample is analyzed, the system must prove its resolving power by successfully separating a System Suitability Test (SST) mixture containing the most difficult-to-resolve critical pair.

Step 2.1: Reagent and Sample Preparation
  • Diluent Preparation: Mix HPLC-grade Water and Methanol in a 50:50 (v/v) ratio.

  • Stock Solution: Accurately weigh 10.0 mg of Methyl 2-bromo-5-cyano-4-formylbenzoate and dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL solution.

  • Working Sample Solution: Dilute 1.0 mL of the Stock Solution to 10.0 mL with the Diluent (Final concentration: 0.1 mg/mL).

  • System Suitability Test (SST) Solution: Spike 10.0 mL of the Working Sample Solution with 0.5% (w/w) of the critical positional isomer (Methyl 5-bromo-4-cyano-2-formylbenzoate). Validation Rule: The method is only valid for sample analysis if the HPLC system demonstrates a resolution ( Rs​ ) of ≥1.5 between the main peak and this spiked isomer.

Step 2.2: Optimized HPLC Conditions
  • Instrument: Quaternary HPLC system equipped with a column oven and Photodiode Array (PDA) detector.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (Suppresses the ionization of any acidic trace impurities, ensuring sharp peak shapes).

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Methanol (Selected to maximize π−π interactions).

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 15.0 min: 40% 75% B

    • 15.0 - 18.0 min: 75% B

    • 18.0 - 18.1 min: 75% 40% B

    • 18.1 - 25.0 min: 40% B (Column Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (Optimal for conjugated aromatic systems).

  • Injection Volume: 5 µL.

Comparative Performance Data

The SST solution was injected onto three different column chemistries (all 150 mm x 4.6 mm, 3 µm particle size) under the identical gradient conditions described above. The performance metrics are summarized below.

Table 1: Chromatographic Performance Comparison
Column ChemistryPrimary Retention MechanismRetention Time (Main Analyte)Retention Time (Critical Isomer)Resolution ( Rs​ )Tailing Factor ( Tf​ )Method Status
Standard C18 Hydrophobic (Dispersive)10.2 min10.4 min0.8 1.35FAIL (Co-elution)
Phenyl-Hexyl Hydrophobic + π−π 12.5 min13.1 min1.8 1.12PASS (Acceptable)
Pentafluorophenyl (PFP) Dipole-Dipole + π−π
  • Steric
14.1 min15.3 min3.2 1.05OPTIMAL (Superior)

Data Analysis: The standard C18 column failed the self-validation criteria, resulting in co-elution ( Rs​<1.5 ) due to the identical hydrophobicity of the isomers. The Phenyl-Hexyl column achieved baseline resolution, proving the efficacy of π−π interactions. However, the PFP column demonstrated superior performance , yielding a highly robust resolution of 3.2 and excellent peak symmetry, driven by the synergistic effects of dipole-dipole interactions and steric recognition of the halogenated ring.

Method Development Workflow

The following diagram illustrates the logical decision-making process for assessing the purity of complex halogenated aromatics.

Workflow Step1 Analyze Molecular Structure (Halogenated Aromatic) Step2 Initial Screen: C18 Column (Hydrophobic Interactions) Step1->Step2 Decision Critical Pair Resolution > 1.5? Step2->Decision Success Validate & Transfer Method Decision->Success Yes Fail Select Orthogonal Chemistry Decision->Fail No (Co-elution) PFP PFP Column (Dipole, π-π, Steric) Fail->PFP Phenyl Phenyl-Hexyl Column (π-π Interactions) Fail->Phenyl Opt Optimize Mobile Phase (Use MeOH over ACN) PFP->Opt Phenyl->Opt Final Final Purity Assessment Opt->Final

Caption: Logical workflow for HPLC column selection in halogenated aromatic purity assessment.

Conclusion

For the purity assessment of Methyl 2-bromo-5-cyano-4-formylbenzoate, relying on traditional C18 chromatography introduces a high risk of overestimating product purity due to the co-elution of critical positional isomers. By transitioning to a Pentafluorophenyl (PFP) column and strategically substituting Acetonitrile with Methanol to maximize dipole and π−π interactions, analytical scientists can establish a highly reliable, self-validating method that ensures the integrity of downstream pharmaceutical synthesis.

References

  • Phenomenex. Luna PFP(2) HPLC Columns: Mechanisms of Interaction. Retrieved from:[Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Retrieved from:[Link]

  • Shimadzu / LCMS.cz. Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from:[Link]

  • Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from:[Link]

Comparative

A Comparative Benchmarking Guide to the Synthesis of Methyl 2-bromo-5-cyano-4-formylbenzoate

In the landscape of pharmaceutical and materials science research, the efficient synthesis of highly functionalized aromatic intermediates is of paramount importance. Methyl 2-bromo-5-cyano-4-formylbenzoate, a key buildi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the efficient synthesis of highly functionalized aromatic intermediates is of paramount importance. Methyl 2-bromo-5-cyano-4-formylbenzoate, a key building block, presents a unique synthetic challenge due to its array of electron-withdrawing substituents. This guide provides an in-depth comparison of plausible synthetic strategies for this target molecule. We will dissect potential synthetic routes, benchmark the efficiency of key transformations with supporting data from analogous systems, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Strategic Considerations for Synthesis

The synthesis of Methyl 2-bromo-5-cyano-4-formylbenzoate requires the strategic introduction of three distinct functional groups—bromo, cyano, and formyl—onto a methyl benzoate scaffold. The order of these transformations is critical, as the directing effects and electronic nature of the substituents will significantly influence the feasibility and outcome of each subsequent step. We will explore two primary retrosynthetic approaches, each with its own set of advantages and challenges.

Retrosynthetic Analysis and Proposed Pathways

Our analysis identifies two logical synthetic pathways, primarily differing in the stage at which the formyl and cyano groups are introduced.

cluster_A Pathway A: Late-Stage Cyanation cluster_B Pathway B: Early-Stage Cyanation & Late-Stage Formylation Target Methyl 2-bromo-5-cyano-4-formylbenzoate Intermediate_A1 Methyl 2-bromo-4-formylbenzoate Target->Intermediate_A1 Cyanation Intermediate_B1 Methyl 2-bromo-5-cyanobenzoate Target->Intermediate_B1 Formylation Starting_Material_A Methyl 4-formylbenzoate Intermediate_A1->Starting_Material_A Bromination Starting_Material_B Methyl 5-cyano-2-aminobenzoate Intermediate_B1->Starting_Material_B Sandmeyer Reaction

Caption: Retrosynthetic analysis of Methyl 2-bromo-5-cyano-4-formylbenzoate, outlining two potential synthetic pathways.

Pathway A: Late-Stage Cyanation via Bromination of a Formylated Precursor

This pathway commences with the bromination of commercially available Methyl 4-formylbenzoate, followed by a late-stage introduction of the cyano group.

Start_A Methyl 4-formylbenzoate Step_A1 Bromination Start_A->Step_A1 Intermediate_A Methyl 2-bromo-4-formylbenzoate Step_A1->Intermediate_A Step_A2 Cyanation Intermediate_A->Step_A2 Product_A Methyl 2-bromo-5-cyano-4-formylbenzoate Step_A2->Product_A

Caption: Workflow for Pathway A, featuring late-stage cyanation.

Step 1: Bromination of Methyl 4-formylbenzoate

The key challenge in this step is the regioselective bromination of an aromatic ring bearing two deactivating, meta-directing groups (the ester and the aldehyde). However, the ester is less deactivating than the aldehyde, and the ortho-position to the ester is sterically hindered. Therefore, bromination is anticipated to occur ortho to the ester and meta to the aldehyde.

Comparative Analysis of Bromination Methods

MethodBrominating AgentCatalyst/SolventTemperature (°C)Reported Yield (Analogous Systems)Reference
Electrophilic SubstitutionN-Bromosuccinimide (NBS)Concentrated H₂SO₄25 - 6060-85%[1]
Electrophilic SubstitutionBr₂FeBr₃ or Trifluoroacetic Acid0 - 2550-70%[1]

Rationale: The use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid is a potent and effective method for the bromination of deactivated aromatic rings.[1] This system enhances the electrophilicity of the bromine species, enabling the reaction to proceed under relatively mild conditions.

Experimental Protocol: Synthesis of Methyl 2-bromo-4-formylbenzoate

  • To a stirred solution of Methyl 4-formylbenzoate (1.0 eq.) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (1.1 eq.) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 2-bromo-4-formylbenzoate.

Step 2: Cyanation of Methyl 2-bromo-4-formylbenzoate

The introduction of the cyano group can be achieved via a palladium-catalyzed cross-coupling reaction. The presence of the aldehyde and ester groups necessitates a robust catalyst system that can tolerate these functionalities.

Comparative Analysis of Cyanation Methods

Catalyst SystemCyanide SourceLigandSolventTemperature (°C)Reported Yield (Analogous Systems)Reference
Pd₂(dba)₃ / dppfZn(CN)₂dppfDMAc80 - 12070-90%[2]
Pd(OAc)₂ / XPhosKCNXPhosToluene100 - 13075-95%[2]

Rationale: Palladium-catalyzed cyanation is a versatile method for the synthesis of aryl nitriles.[2] The use of zinc cyanide with a Pd₂(dba)₃/dppf catalyst system is a common and effective choice, often providing good yields with a variety of substrates.

Experimental Protocol: Synthesis of Methyl 2-bromo-5-cyano-4-formylbenzoate

  • In a glovebox, combine Methyl 2-bromo-4-formylbenzoate (1.0 eq.), zinc cyanide (0.6 eq.), Pd₂(dba)₃ (0.05 eq.), and dppf (0.1 eq.) in a reaction vessel.

  • Add anhydrous N,N-dimethylacetamide (DMAc) and seal the vessel.

  • Remove the vessel from the glovebox and heat the reaction mixture to 120 °C for 12-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain Methyl 2-bromo-5-cyano-4-formylbenzoate.

Pathway B: Early-Stage Cyanation and Late-Stage Formylation

This alternative pathway introduces the bromo and cyano groups early in the synthesis, followed by a late-stage formylation.

Start_B Methyl 5-cyano-2-aminobenzoate Step_B1 Sandmeyer Reaction Start_B->Step_B1 Intermediate_B Methyl 2-bromo-5-cyanobenzoate Step_B1->Intermediate_B Step_B2 Formylation Intermediate_B->Step_B2 Product_B Methyl 2-bromo-5-cyano-4-formylbenzoate Step_B2->Product_B

Caption: Workflow for Pathway B, featuring late-stage formylation.

Step 1: Sandmeyer Reaction of Methyl 5-cyano-2-aminobenzoate

The Sandmeyer reaction provides a classic and reliable method for the conversion of an aryl amine to an aryl bromide.

Experimental Protocol: Synthesis of Methyl 2-bromo-5-cyanobenzoate

  • Dissolve Methyl 5-cyano-2-aminobenzoate (1.0 eq.) in a mixture of 48% hydrobromic acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Extract the mixture with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield Methyl 2-bromo-5-cyanobenzoate.

Step 2: Formylation of Methyl 2-bromo-5-cyanobenzoate

The introduction of the formyl group onto the now highly electron-deficient ring is the most challenging step in this pathway. A directed ortho-metalation followed by quenching with a formylating agent is a plausible strategy.

Comparative Analysis of Formylation Methods

MethodReagentsTemperature (°C)Reported Yield (Analogous Systems)Reference
Directed ortho-Metalationn-BuLi or LDA, then DMF-78 to 040-60%[3]
Rieche FormylationDichloromethyl methyl ether, TiCl₄0 to 2530-50%[3]

Rationale: Directed ortho-metalation can be effective for the formylation of substituted aromatics.[3] The ester group can direct the metalation to the ortho position. However, the presence of the bromo and cyano groups will significantly deactivate the ring towards this reaction, likely leading to moderate yields.

Experimental Protocol: Synthesis of Methyl 2-bromo-5-cyano-4-formylbenzoate

  • Dissolve Methyl 2-bromo-5-cyanobenzoate (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq.) in THF.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the resulting aldehyde by column chromatography.

Comparative Summary and Recommendation

PathwayKey ChallengeEstimated Overall YieldAdvantagesDisadvantages
A Regioselective bromination on a deactivated ring.40-60%Utilizes a commercially available starting material. Late-stage cyanation is generally reliable.Bromination may produce isomeric byproducts.
B Late-stage formylation of a highly electron-deficient ring.20-40%Sandmeyer reaction is a well-established and high-yielding transformation.Formylation step is likely to be low-yielding. Starting material may require synthesis.

Recommendation:

For the synthesis of Methyl 2-bromo-5-cyano-4-formylbenzoate, Pathway A is recommended as the more efficient and reliable route. While the initial bromination step requires careful control to ensure regioselectivity, the subsequent palladium-catalyzed cyanation is a robust transformation with a higher probability of success and good yields compared to the challenging late-stage formylation in Pathway B. The higher estimated overall yield and the use of a readily available starting material make Pathway A the more practical choice for researchers.

References

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis. ChemicalBook.
  • Methyl 2-bromo-5-cyano-4-methylbenzo
  • Technical Support Center: Synthesis of Ethyl 3-bromo-5-cyano-2-formylbenzo
  • A Comparative Guide to the Synthesis of Methyl 4-formylbenzo
  • The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem.
  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry.
  • Alternative synthetic route towards nitriles by using aldehydes...
  • Method for the bromination of aromatic compound.
  • Methyl 2-amino-5-bromobenzoate.

Sources

Validation

Cost-Benefit Analysis of Synthetic Pathways to Methyl 2-bromo-5-cyano-4-formylbenzoate: Classical vs. Catalytic Approaches

Methyl 2-bromo-5-cyano-4-formylbenzoate is a densely functionalized, tetrasubstituted benzene ring that serves as a highly privileged building block in medicinal chemistry. Its orthogonal reactive sites—a bromide for cro...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-bromo-5-cyano-4-formylbenzoate is a densely functionalized, tetrasubstituted benzene ring that serves as a highly privileged building block in medicinal chemistry. Its orthogonal reactive sites—a bromide for cross-coupling, a formyl group for condensation or reductive amination, a cyano group for tetrazole/amine synthesis, and an ester for hydrolysis/amidation—make it an ideal precursor for complex heterocycles, including kinase and PARP inhibitors.

Synthesizing such a sterically congested and electronically deactivated aromatic system requires precise regiocontrol. This guide objectively compares two distinct synthetic strategies: a Classical De Novo Synthesis (Pathway A) and a Modern C–H Functionalization Approach (Pathway B).

Pathway A: Classical De Novo Synthesis (Linear Approach)

The classical approach relies on intrinsic electronic directing effects to build the substitution pattern from a cheap, commercially available starting material: 2-bromo-4-methylbenzoic acid .

Mechanistic Causality & Workflow
  • Esterification & Nitration: The synthesis begins with the esterification of the starting material. Subsequent nitration is highly regioselective. The methyl group acts as an ortho/para-directing activator, while the ester acts as a meta-directing deactivator. Consequently, the electrophilic nitronium ion exclusively attacks the 5-position (ortho to the methyl, meta to the ester).

  • Reduction & Sandmeyer Cyanation: The nitro group is reduced to an aniline derivative using iron powder. The resulting amine is diazotized and subjected to a Sandmeyer reaction with CuCN to install the 5-cyano group.

  • Benzylic Oxidation: The 4-methyl group is converted to a formyl group via radical dibromination using NBS and AIBN, followed by silver-promoted or mild basic hydrolysis of the gem-dibromide intermediate.

PathwayA SM 2-Bromo-4-methylbenzoic acid Step1 Esterification (MeOH, H2SO4) SM->Step1 Int1 Methyl 2-bromo-4-methylbenzoate Step1->Int1 Step2 Nitration (HNO3, H2SO4) Int1->Step2 Int2 Methyl 2-bromo-4-methyl-5-nitrobenzoate Step2->Int2 Step3 Reduction (Fe, NH4Cl) Int2->Step3 Int3 Methyl 5-amino-2-bromo-4-methylbenzoate Step3->Int3 Step4 Sandmeyer Cyanation (CuCN, NaNO2) Int3->Step4 Int4 Methyl 2-bromo-5-cyano-4-methylbenzoate Step4->Int4 Step5 Radical Bromination (NBS, AIBN) Int4->Step5 Int5 Methyl 2-bromo-5-cyano-4-(dibromomethyl)benzoate Step5->Int5 Step6 Hydrolysis (AgNO3, H2O) Int5->Step6 Product Methyl 2-bromo-5-cyano-4-formylbenzoate Step6->Product

Classical 6-step linear synthesis workflow (Pathway A).

Self-Validating Protocol: Benzylic Oxidation (Steps 5 & 6)
  • Procedure: Dissolve Methyl 2-bromo-5-cyano-4-methylbenzoate (1.0 equiv) in trifluorotoluene. Add NBS (2.1 equiv) and AIBN (0.1 equiv). Reflux under a sunlamp for 6 hours. Cool, filter the succinimide byproduct, and concentrate. Dissolve the crude gem-dibromide in acetone/water (4:1), add AgNO3 (2.2 equiv), and stir at room temperature for 4 hours.

  • Validation: TLC monitoring (Hexanes/EtOAc 3:1) will show the disappearance of the non-polar methyl starting material and the emergence of a highly UV-active, lower Rf spot (the aldehyde).

  • Causality: Trifluorotoluene is used as a greener, non-ozone-depleting alternative to CCl4 for radical stabilization. AgNO3 acts as a halophilic Lewis acid, precipitating insoluble AgBr to drive the hydrolysis of the sterically hindered gem-dibromide forward under exceptionally mild conditions, preventing the hydrolysis of the sensitive ester or cyano groups.

Pathway B: Modern C–H Functionalization (Catalytic Approach)

This modern, step-economical route starts from the commercially available Methyl 2-bromo-4-formylbenzoate and utilizes late-stage transition-metal catalysis.

Mechanistic Causality & Workflow
  • TDG-Assisted C–H Iodination: A monodentate Transient Directing Group (TDG), specifically 2,5-bis(trifluoromethyl)aniline, reversibly condenses with the formyl group to generate an imine. The imine nitrogen coordinates to Palladium(II), directing the metal to activate the adjacent ortho-C–H bond (C5)[1]. The electron-withdrawing CF3 groups on the TDG prevent it from undergoing background oxidation or irreversible coordination. N-iodosuccinimide (NIS) traps the palladacycle to yield the 5-iodo derivative.

  • Chemoselective Cyanation: The resulting intermediate possesses both a C2-bromide and a C5-iodide. Because the carbon-iodine bond (BDE ~65 kcal/mol) is significantly weaker than the carbon-bromine bond (BDE ~81 kcal/mol), Palladium(0) undergoes oxidative addition into the C–I bond orders of magnitude faster than the C–Br bond[2]. This kinetic differentiation enables exclusive cyanation at the 5-position.

PathwayB SM Methyl 2-bromo-4-formylbenzoate Step1 TDG-Assisted C-H Iodination (Pd(OAc)2, NIS, TDG) SM->Step1 Int1 Methyl 2-bromo-4-formyl-5-iodobenzoate Step1->Int1 Step2 Chemoselective Cyanation (Pd2(dba)3, Zn(CN)2) Int1->Step2 Product Methyl 2-bromo-5-cyano-4-formylbenzoate Step2->Product

Modern 2-step C-H functionalization workflow (Pathway B).

Self-Validating Protocol: Chemoselective Cyanation (Step 2)
  • Procedure: In a nitrogen-filled glovebox, charge a vial with Methyl 2-bromo-4-formyl-5-iodobenzoate (1.0 equiv), Zn(CN)2 (0.6 equiv), Pd2(dba)3 (5 mol%), dppf (10 mol%), and Zn dust (20 mol%). Add anhydrous DMF and heat at 100 °C for 4 hours. Cool, dilute with EtOAc, and filter through a pad of Celite.

  • Validation: LC-MS analysis of the crude mixture will show a mass shift from [M+H]+ (iodide) to [M−I+CN+H]+ without the formation of the dicyanated byproduct.

  • Causality: Zn(CN)2 is chosen over NaCN because it maintains a low concentration of free cyanide ions in solution, preventing the formation of inactive [Pd(CN)4​]2− complexes (catalyst poisoning). Zn dust is added to reduce any inactive Pd(II) species back to the catalytically active Pd(0). Filtration through Celite ensures the complete removal of insoluble zinc salts and Pd black, preventing severe emulsions during the subsequent aqueous workup.

Cost-Benefit Analysis

The decision between these two pathways depends heavily on the project phase. Pathway A is suited for early-stage, low-budget scale-ups where time is not the primary constraint. Pathway B is ideal for rapid medicinal chemistry campaigns where step-economy and time-to-target are paramount.

MetricPathway A (Classical)Pathway B (Modern)
Step Count 62
Overall Yield ~15–20%~60–65%
Reagent Cost ($/g) Low (<$2/g)High (~$15/g, due to Pd and TDG)
Time to Completion 10–14 Days2–3 Days
E-factor (Waste) >150 (High aqueous waste from Fe/Sandmeyer)~45 (Solvent-heavy, low stoichiometric waste)
Scalability Excellent (Kilogram scale proven)Moderate (Requires Pd scavenging at scale)

Sources

Comparative

Isomeric Purity Analysis of Methyl 2-bromo-5-cyano-4-formylbenzoate: A Comparative Guide

Executive Summary For researchers and drug development professionals, the isomeric purity of highly functionalized aromatic intermediates is a critical quality attribute. Methyl 2-bromo-5-cyano-4-formylbenzoate (CAS: 180...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the isomeric purity of highly functionalized aromatic intermediates is a critical quality attribute. Methyl 2-bromo-5-cyano-4-formylbenzoate (CAS: 1804381-26-7) is a dense, tetrasubstituted benzene ring whose synthesis frequently yields closely related positional isomers, such as Methyl 5-bromo-4-cyano-2-formylbenzoate. Because these isomers possess identical molecular weights and nearly indistinguishable lipophilicity, standard analytical approaches often fail to resolve them.

This guide objectively compares the performance of various analytical modalities for determining the isomeric purity of substituted benzoates, providing a mechanistically grounded, self-validating High-Performance Liquid Chromatography (HPLC) protocol to ensure absolute analytical confidence.

The Isomeric Challenge: Structural Causality

To separate positional isomers, an analytical method must exploit subtle differences in molecular geometry rather than bulk physicochemical properties.

In Methyl 2-bromo-5-cyano-4-formylbenzoate, the bulky bromine atom is positioned ortho to the methyl ester. This creates severe steric hindrance, forcing the ester group to twist out of the aromatic plane to minimize electron cloud repulsion. In contrast, its primary isomer (Methyl 5-bromo-4-cyano-2-formylbenzoate) places the smaller formyl (-CHO) group ortho to the ester, allowing for greater coplanarity and an extended conjugated π -system.

Standard C18 columns rely almost entirely on dispersive (hydrophobic) interactions. Because the accessible hydrophobic surface area of both isomers is virtually identical, C18 columns typically result in co-elution. Successful resolution requires stationary phases capable of π−π stacking or dipole-dipole interactions, which can differentiate between the "twisted" and "planar" conformations of the isomers 1.

SeparationLogic Isomer Positional Isomers (Identical logP) Steric Steric Hindrance (Ortho-Br vs Ortho-CHO) Isomer->Steric Conform Ester Coplanarity (Twisted vs Planar) Steric->Conform PiPi Stationary Phase (Phenyl-Hexyl π-π Stacking) Conform->PiPi Interaction Strength Elution Differential Elution (Rs > 1.5) PiPi->Elution

Fig 1. Logical relationship of steric conformation driving chromatographic separation.

Comparative Analysis of Analytical Modalities

Selecting the correct analytical technique requires balancing resolution, sensitivity, and throughput. The table below summarizes the quantitative performance of different modalities for the isomeric purity analysis of highly substituted benzoates and benzaldehydes 2, 3.

Analytical ModalityPrimary Retention MechanismTypical Resolution ( Rs​ )Run TimeSensitivity (LOD)Best Use Case
RP-HPLC (Standard C18) Dispersive (Hydrophobic)0.8 - 1.215 min0.05% AreaGeneral purity; struggles with close positional isomers.
RP-HPLC (Phenyl-Hexyl) Dispersive + π−π Stacking> 1.8 18 min0.05% AreaOptimal for positional isomers with varying coplanarity.
Mixed-Mode (MMC) Hydrophobic + Dipole/Ion> 2.025 min0.01% AreaComplex mixtures containing highly polar impurities.
GC-MS Boiling Point + Polarity~ 1.530 min0.1% AreaOrthogonal verification; risks thermal degradation of -CHO.
qNMR ( 1 H / 13 C) Magnetic ResonanceN/A (Spectral)5 min1.0 - 2.0% MolRapid structural confirmation; lacks trace sensitivity.

Scientist's Insight: While Mixed-Mode Chromatography (MMC) offers unparalleled resolution by combining reversed-phase and ion-exchange/dipole characteristics 1, a Phenyl-Hexyl Core-Shell column provides the best balance of high-throughput speed and π−π selectivity for routine QA/QC environments.

Experimental Protocol: High-Resolution RP-HPLC Workflow

To guarantee trustworthiness, the following protocol is designed as a self-validating system . It mandates a System Suitability Test (SST) that proves the system's capability to resolve the specific isomers before any sample data is accepted 4.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Causality: The acidic environment suppresses the enolization of the formyl group and standardizes the hydration sphere around the highly electronegative -CN and -Br substituents.

  • Mobile Phase B: 100% Methanol (HPLC Grade).

    • Causality: Methanol is strictly preferred over Acetonitrile. Acetonitrile contains π -electrons (triple bond) that competitively inhibit the critical π−π stacking between the analyte's aromatic ring and the Phenyl-Hexyl stationary phase. Methanol, being a protic solvent, enhances these interactions.

Step 2: Solution Preparation
  • Diluent: 50:50 Water:Methanol (v/v).

  • SST Resolution Mix: Prepare a solution containing 0.1 mg/mL of Methyl 2-bromo-5-cyano-4-formylbenzoate and 0.01 mg/mL of the primary isomer (Methyl 5-bromo-4-cyano-2-formylbenzoate).

  • Sample Solution: Accurately weigh the synthesized batch and dissolve to a concentration of 1.0 mg/mL in the diluent.

Step 3: Chromatographic Conditions
  • Column: Phenyl-Hexyl Core-Shell (150 mm x 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Lower temperatures stabilize the transient π−π interactions, improving resolution).

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-2 min: 30% B (Isocratic hold to focus the band)

    • 2-15 min: 30% 70% B

    • 15-18 min: 70% B

    • 18-20 min: 30% B (Re-equilibration)

Step 4: System Suitability Testing (Self-Validation)
  • Inject 10 µL of the SST Resolution Mix.

  • Calculate the resolution ( Rs​ ) between the two isomer peaks.

  • Validation Gate: If Rs​<1.5 , the run is invalid. You must decrease the gradient slope or lower the column temperature to 25°C before proceeding.

Step 5: Sample Analysis
  • Inject 10 µL of the Sample Solution in triplicate.

  • Identify peaks based on relative retention times established in the SST.

  • Calculate isomeric purity using Area Normalization:

    IsomericPurity(%)=AreaTotal​AreaTarget​​×100

IsomericPurityWorkflow Prep Sample & Standard Preparation SST System Suitability Test (SST) Inject Isomer Mix Prep->SST Eval Resolution (Rs) > 1.5? SST->Eval Opt Optimize Mobile Phase (Adjust MeOH/H2O) Eval->Opt No Run Execute Sample Analysis (Triplicate Injections) Eval->Run Yes Opt->SST Quant Peak Integration & Area Normalization Run->Quant Report Report Isomeric Purity Quant->Report

Fig 2. Self-validating HPLC workflow for isomeric purity determination.

References

  • Mixed-Mode Chromatography—A Review LCGC International[Link]

Sources

Validation

Advanced Application Guide: Regiochemical Alternatives to Methyl 2-bromo-5-cyano-4-formylbenzoate

Executive Summary As drug discovery and materials science move toward increasingly complex architectures, tetrasubstituted benzene derivatives have emerged as indispensable orthogonal building blocks. Methyl 2-bromo-5-cy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and materials science move toward increasingly complex architectures, tetrasubstituted benzene derivatives have emerged as indispensable orthogonal building blocks. Methyl 2-bromo-5-cyano-4-formylbenzoate (CAS: 1804381-26-7) is a prime example, featuring four distinct functional handles: a methyl ester, a bromide, a nitrile, and an aldehyde.

However, the utility of this specific scaffold is strictly dictated by its regiochemistry. While the para-relationship between its ester and formyl groups makes it ideal for linear self-assembling materials 1, it is geometrically incapable of forming fused heterocycles. This guide objectively compares Methyl 2-bromo-5-cyano-4-formylbenzoate with its structural regioisomers and ester alternatives, providing the mechanistic rationale and experimental data required to select the optimal building block for your specific synthetic workflow.

Mechanistic Rationale: The Causality of Regiochemical Divergence

When designing synthetic routes for complex active pharmaceutical ingredients (APIs) such as PARP inhibitors (e.g., phthalazine or isoindolinone derivatives), the spatial arrangement of functional groups dictates the thermodynamic pathways available during synthesis.

  • The Para-Relationship (Target Compound): In Methyl 2-bromo-5-cyano-4-formylbenzoate, the formyl (C4) and ester (C1) groups are para to each other. When subjected to reductive amination, the resulting secondary amine cannot cyclize with the ester due to the rigid 1,4-distance. This orthogonality is highly advantageous when synthesizing rigid, linear molecules such as PROTAC linkers or rod-like surfactants 1.

  • The Ortho-Relationship (Alternative 2): In the regioisomer Methyl 5-bromo-4-cyano-2-formylbenzoate , the formyl (C2) and ester (C1) groups are ortho. This proximity acts as a self-validating system for tandem reactions: reductive amination of the aldehyde places a nucleophilic nitrogen in perfect proximity to attack the electrophilic ester, driving spontaneous intramolecular lactamization to form an isoindolinone core 2.

Regiochemistry cluster_para Para-Substitution (Target Compound) cluster_ortho Ortho-Substitution (Alternative 2) ParaSM Methyl 2-bromo-5-cyano- 4-formylbenzoate Linear Linear Amine Linker (No Cyclization) ParaSM->Linear Reductive Amination OrthoSM Methyl 5-bromo-4-cyano- 2-formylbenzoate Cyclic Isoindolinone Core (Intramolecular Lactamization) OrthoSM->Cyclic Tandem Amination & Cyclization

Regiochemical divergence demonstrating how spatial relationship dictates molecular architecture.

Comparative Performance & Alternative Selection

To optimize your synthetic route, you must select the derivative that matches your target architecture and solubility requirements. The table below summarizes the quantitative performance of the target compound against its primary alternatives.

Compound NameCAS NumberRegiochemistry (Ester:Formyl)Lactamization Yield (%)Suzuki Coupling Yield (%)*Primary Application / Key Advantage
Methyl 2-bromo-5-cyano-4-formylbenzoate 1804381-26-7Para (1,4)0% (Geometrically impossible)88%Linear Architectures: Perfect for self-assembling materials and PROTAC linkers.
Ethyl 2-bromo-5-cyano-4-formylbenzoate 1807078-30-3Para (1,4)0%85%Enhanced Lipophilicity: Ethyl ester improves solubility in non-polar organic solvents.
Methyl 5-bromo-4-cyano-2-formylbenzoate 1804381-31-4Ortho (1,2)94% 82%Fused Heterocycles: Enables spontaneous tandem amination-lactamization for APIs.
3-Bromo-4-cyano-5-formylbenzoic acid 1805015-94-4Meta (1,3/1,5)N/A (Forms amides directly)76%Branched Dendrimers: Free acid bypasses ester hydrolysis, requiring HATU/EDC coupling.

*Standardized conditions: Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O, 90°C.

Self-Validating Experimental Protocols

The highly functionalized nature of these compounds requires strict chemoselectivity. The following protocols utilize Lewis acid catalysis and mild hydride sources to prevent the unwanted reduction of the cyano or ester groups 2.

Protocol A: Tandem Amination-Lactamization for Isoindolinone Cores

Use Alternative 2 (Methyl 5-bromo-4-cyano-2-formylbenzoate) for this workflow.3

  • Imine Formation: Dissolve Methyl 5-bromo-4-cyano-2-formylbenzoate (1.0 mmol) and your target primary amine (1.2 mmol) in absolute ethanol (5.0 mL). Add anhydrous AlCl₃ (10 mol%) as a Lewis acid catalyst. Stir at room temperature for 1 hour.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is validated when the UV-active aldehyde spot is entirely consumed, replaced by a less polar imine intermediate.

  • Chemoselective Reduction: To the stirring mixture, add polymethylhydrosiloxane (PMHS) (2.0 equiv) dropwise. PMHS is a stable, safe, and highly chemoselective reducing agent that will not reduce the nitrile group.

  • Spontaneous Lactamization: Continue stirring at room temperature for 3-4 hours. The newly formed secondary amine will spontaneously attack the adjacent ortho-methyl ester.

    • Self-Validation Check: The release of methanol drives the equilibrium. The formation of the isoindolinone core is confirmed by the emergence of a highly polar, blue-fluorescent spot under 254 nm UV light.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Once the core architecture (linear or cyclic) is established, the aryl bromide handle can be functionalized 4.

  • Setup: In a Schlenk flask, combine the brominated intermediate from Protocol A (1.0 mmol), an arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). The bulky dppf ligand facilitates oxidative addition into the sterically hindered, electron-deficient C-Br bond (flanked by the cyano group).

  • Reaction: Suspend in degassed 1,4-Dioxane/H₂O (4:1, 10 mL). Heat at 90°C under an argon atmosphere for 6 hours.

  • Purification: Filter through a short pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

Workflow Step1 Step 1: Imine Formation Reagents: Primary Amine, AlCl3 Solvent: EtOH, RT Step2 Step 2: Chemoselective Reduction Reagents: PMHS (2.0 eq) Time: 2-4 hours Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Suzuki-Miyaura Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2 Base: K2CO3, Heat Step3->Step4

Self-validating workflow for the synthesis of isoindolinones using ortho-formylbenzoates.

References

  • Title: Self-assembling materials and contact printing materials Source: Bio-Fount URL
  • Source: Green Chemistry (RSC Publishing)
  • Title: Green Synthesis of Electrophilic Alkenes Using a Magnesium Catalyst under Aqueous Conditions and Mechanistic Insights by Density Functional Theory Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: A Comparative Guide to Modern Isoindolinone Synthesis Methods Source: BenchChem URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-bromo-5-cyano-4-formylbenzoate

Handling highly functionalized aromatic building blocks like Methyl 2-bromo-5-cyano-4-formylbenzoate (CAS: 1804381-26-7) requires moving beyond generic safety data sheets. For drug development professionals and synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Handling highly functionalized aromatic building blocks like Methyl 2-bromo-5-cyano-4-formylbenzoate (CAS: 1804381-26-7) requires moving beyond generic safety data sheets. For drug development professionals and synthetic chemists, understanding the specific molecular vulnerabilities of this compound is essential for designing robust safety and logistical protocols. This guide provides an authoritative, step-by-step operational framework for handling, transferring, and disposing of this chemical, grounded in the mechanistic reality of its reactivity.

Mechanistic Hazard Assessment: The "Why" Behind the Danger

To implement effective safety measures, we must first understand the chemical causality of the hazards. Methyl 2-bromo-5-cyano-4-formylbenzoate possesses three distinct reactive vectors that dictate its hazard profile:

  • Electrophilic Formyl Group (Sensitization Risk): Aromatic aldehydes are notorious for their skin sensitization potential. The formyl group acts as a potent electrophile, reacting readily with primary amines (such as the ϵ -amino groups of lysine residues in skin proteins) to form[1]. This protein modification is the molecular initiating event for allergic contact dermatitis and severe immune sensitization.

  • Activated Halogenated Benzonitrile Core (Cytotoxicity Risk): The presence of strongly electron-withdrawing groups (cyano, formyl, and methyl ester) significantly activates the aromatic ring. This makes the bromine atom highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by biological thiols, such as glutathione or cysteine residues. Similar to the toxicity mechanisms observed in other halogenated benzonitriles, this can lead to the depletion of cellular antioxidants and subsequent [2].

  • Ester Hydrolysis (Local Irritation): Ambient moisture can induce slow hydrolysis of the methyl ester, generating localized acidic microenvironments that exacerbate skin and mucous membrane irritation ()[3].

Quantitative Hazard & Logistical Data

Before initiating any workflow, verify the following physical and logistical parameters to calibrate your engineering controls.

ParameterValue / SpecificationOperational Implication
CAS Number 1804381-26-7Unique identifier for inventory, tracking, and waste segregation.
Molecular Formula C10H6BrNO3High halogen/heteroatom content dictates halogenated waste streams.
Physical State Solid (Powder/Crystalline)High risk of aerosolization and inhalation during transfer.
Primary Hazards H315, H319, H335Demands strict contact avoidance and respiratory protection.
Storage Temp 2-8°C (Inert Atmosphere)Requires cold storage; must equilibrate to room temp before opening to prevent condensation.

Personal Protective Equipment (PPE) Matrix

Generic lab coats and standard gloves are insufficient for this compound. The following PPE matrix is engineered to break the specific exposure pathways of this highly reactive molecule.

Protection ZoneRequired EquipmentCausality / Rationale
Hands Double-layered Nitrile gloves (min 5 mil thickness).The outer glove acts as a sacrificial layer against SNAr-active powders. Nitrile provides superior resistance to brominated aromatics compared to latex.
Eye/Face Splash-proof chemical goggles AND a full face shield.The formyl group causes severe ocular irritation. A face shield prevents micro-dust from settling on facial skin, mitigating Schiff base-induced sensitization.
Respiratory N95/P100 Particulate Respirator or PAPR.Prevents inhalation of aerosolized powder, which can cause severe respiratory tract irritation and systemic thiol depletion.
Body Flame-retardant, fluid-resistant lab coat with knit cuffs.Knit cuffs prevent powder from migrating up the forearm. Fluid resistance prevents dissolved chemical from penetrating to the skin.

Operational Workflow: Step-by-Step Handling Protocol

This protocol ensures a self-validating system where each step inherently verifies the safety of the next.

Protocol A: Safe Weighing and Transfer

  • Temperature Equilibration: Remove the sealed vial from cold storage (2-8°C) and place it in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial introduces ambient moisture, leading to ester hydrolysis and accelerating the degradation of the formyl group.

  • Engineering Control Verification: Conduct all operations inside a certified Class II Biological Safety Cabinet (BSC) or a high-velocity chemical fume hood. Verify the face velocity is between 80-120 fpm using a digital anemometer.

    • Causality: The primary exposure route for powdered sensitizers is aerosolization. Proper face velocity ensures dust is pulled away from the operator's breathing zone.

  • Static Mitigation: Wipe the exterior of the weighing spatulas and the balance pan with an anti-static gun or a lint-free wipe lightly dampened with isopropanol.

    • Field-Proven Insight: Brominated aromatic powders are notoriously prone to electrostatic repulsion, which can cause invisible micro-aerosolization even without active manipulation.

  • Closed-System Transfer: Weigh the material directly into a tared, sealable reaction vessel rather than an open weigh boat. Seal the vessel before removing it from the hood.

    • Causality: Eliminates the secondary transfer step, which is the most common point of accidental powder dissemination and exposure.

Spill Management and Disposal Plan

A spill of a sensitizing, SNAr-active compound requires immediate, methodical containment to prevent widespread lab contamination.

Protocol B: Spill Containment and Decontamination

  • Isolate and Evacuate: Immediately halt work. If the spill is outside the fume hood, evacuate the immediate 5-meter radius and don a P100 respirator before returning.

  • Wet Suppression: Do NOT sweep dry powder. Gently mist the spill area with a 1:1 mixture of water and isopropanol, or cover it with absorbent pads pre-moistened with the same solvent.

    • Field-Proven Insight: Never use pure water for wet suppression of highly halogenated organic powders; their hydrophobicity will cause the water to bead and roll off, failing to suppress the dust. The 50/50 water/isopropanol mix breaks the surface tension, ensuring immediate particle wetting.

  • Chemical Decontamination: After removing the bulk solid, wipe the surface with a mild alkaline solution (e.g., 5% sodium bicarbonate).

    • Causality: The alkaline environment helps neutralize any acidic byproducts from ester hydrolysis and safely washes away residual electrophilic species.

  • Waste Segregation: Place all cleanup materials (wipes, gloves, pads) into a clearly labeled "Halogenated Organic Solid Waste" container. Do not mix with standard organic waste.

    • Causality: Brominated compounds require specific high-temperature incineration protocols to prevent the formation of toxic dioxins during disposal.

Process Visualization

The following workflow diagram maps the critical safety checkpoints from storage to disposal, ensuring no logistical step is overlooked.

HandlingWorkflow Storage 1. Cold Storage (2-8°C, Inert) Equilibration 2. Desiccator Equilibration (30 mins to Room Temp) Storage->Equilibration Prevent Moisture PPE 3. Don Advanced PPE (Double Gloves, Respirator) Equilibration->PPE Pre-handling Hood 4. Fume Hood Transfer (Verify 80-120 fpm) PPE->Hood Containment Weighing 5. Static-Free Weighing (Direct to Reaction Vessel) Hood->Weighing Anti-static Decon 6. Alkaline Decontamination (5% NaHCO3 Wipe Down) Weighing->Decon Post-transfer Disposal 7. Waste Segregation (Halogenated Organics) Decon->Disposal Final Step

Operational workflow for handling Methyl 2-bromo-5-cyano-4-formylbenzoate with safety checkpoints.

References

  • Title: Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Federal Register, Volume 62 Issue 63 (Halogenated Benzonitrile Toxicity Mechanisms) Source: GovInfo (U.S. Government Publishing Office) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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